Enasidenib
Description
This compound is an orally available treatment for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with specific mutations in the isocitrate dehydrogenase 2 (IDH2) gene, which is a recurrent mutation detected in 12-20% of adult patients with AML. Patients eligible for this treatment are selected by testing the presence of IDH2 mutations in the blood or bone marrow. This small molecule acts as an allosteric inhibitor of mutant IDH2 enzyme to prevent cell growth, and it also has shown to block several other enzymes that play a role in abnormal cell differentiation. First developed by Agios Pharmaceuticals and licensed to Celgene, this compound was approved by U.S. Food and Drug Administration on August 1, 2017.
This compound is an Isocitrate Dehydrogenase 2 Inhibitor. The mechanism of action of this compound is as an Isocitrate Dehydrogenase 2 Inhibitor.
This compound is an orally available small molecule inhibitor of isocitrate dehydrogenase and antineoplastic agent that is used in the therapy of selected cases of acute myeloid leukemia (AML). This compound is associated with a moderate rate of serum aminotransferase elevations during therapy and rare instances of clinically apparent acute liver injury.
This compound is an orally available inhibitor of specific mutant forms of the mitochondrial enzyme isocitrate dehydrogenase type 2 (IDH2), with potential antineoplastic activity. Upon administration, this compound specifically inhibits various mutant forms of IDH2, including the IDH2 variants R140Q, R172S, and R172K, which inhibits the formation of 2-hydroxyglutarate (2HG). This may lead to both an induction of cellular differentiation and an inhibition of cellular proliferation in IDH2-expressing tumor cells. IDH2, an enzyme in the citric acid cycle, is mutated in a variety of cancers; it initiates and drives cancer growth by blocking differentiation and the production of the oncometabolite 2HG.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6N7O/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLUUSLLRIQKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F6N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027942 | |
| Record name | Enasidenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446502-11-9 | |
| Record name | 2-Methyl-1-[[4-[6-(trifluoromethyl)-2-pyridinyl]-6-[[2-(trifluoromethyl)-4-pyridinyl]amino]-1,3,5-triazin-2-yl]amino]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446502-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enasidenib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446502119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enasidenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13874 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enasidenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENASIDENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T1SS4E7AG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Enasidenib in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular and cellular mechanisms underpinning the therapeutic effect of Enasidenib in Acute Myeloid Leukemia (AML) patients harboring mutations in the isocitrate dehydrogenase 2 (IDH2) gene.
Core Mechanism of Action: From Oncometabolite to Differentiation
This compound is a first-in-class, oral, small-molecule inhibitor that selectively targets mutated IDH2 enzymes.[1][2] Its mechanism is not based on traditional cytotoxicity but on the induction of cellular differentiation, representing a paradigm shift in the treatment of this specific AML subtype.[3][4]
The Pathogenic Role of Mutant IDH2 in AML
In normal hematopoiesis, the wild-type IDH2 enzyme, located in the mitochondria, catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG) as part of the citric acid cycle. However, specific point mutations in the IDH2 gene, most commonly at arginine residues R140 and R172, confer a neomorphic (new) enzymatic function.[1][5]
This mutant IDH2 (mIDH2) enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG) in an NADPH-dependent manner.[6][7] The accumulation of 2-HG to millimolar concentrations competitively inhibits α-KG-dependent dioxygenases, a large family of enzymes that includes:
-
TET (Ten-Eleven Translocation) family enzymes: Responsible for DNA demethylation.
-
Histone Demethylases (e.g., JmjC domain-containing proteins): Involved in removing methyl groups from histones.
The inhibition of these enzymes by 2-HG leads to widespread DNA and histone hypermethylation.[2][3] This altered epigenetic landscape disrupts normal gene expression, ultimately blocking the differentiation of myeloid precursor cells and promoting leukemogenesis.[1][6]
This compound's Therapeutic Intervention
This compound directly counteracts this pathogenic process. It is a potent and selective inhibitor of the mIDH2 protein.[1][8] By binding to an allosteric site on the mutant enzyme, this compound prevents the catalytic conversion of α-KG to 2-HG.[2]
The primary consequence of this compound administration is a profound and sustained reduction in intracellular and plasma 2-HG levels.[9] This decrease in the oncometabolite relieves the competitive inhibition of α-KG-dependent dioxygenases. The restoration of their function leads to a reversal of the hypermethylation state, which in turn releases the block on myeloid differentiation.[1] Leukemic blasts are then able to mature into functional neutrophils, a process that can be observed in responding patients.[4][9]
Quantitative Data Summary
The clinical efficacy of this compound has been primarily established in the Phase I/II dose-escalation and expansion study (NCT01915498) involving patients with relapsed or refractory (R/R) AML.[3]
Table 1: Efficacy of this compound Monotherapy in Relapsed/Refractory AML[3][4][10][11]
| Clinical Endpoint | Value (All Doses, n=176) |
| Overall Response Rate (ORR) | 40.3% |
| Complete Remission (CR) | 19.3% |
| Median Overall Survival (OS) | 9.3 months |
| Median OS in Patients with CR | 19.7 months |
| Median OS in Patients with PR | 14.7 months |
| Median Duration of Response (DoR) | 5.8 months |
ORR includes CR, CR with incomplete hematologic recovery (CRi), partial remission (PR), and morphologic leukemia-free state.
Table 2: Pharmacodynamic Response to this compound[3][7][9]
| Pharmacodynamic Marker | Result |
| Median 2-HG Suppression (Overall) | 90.6% |
| Median 2-HG Suppression (IDH2-R140) | ~91% - 93% |
| Median 2-HG Suppression (IDH2-R172) | ~53% |
Note: While 2-HG suppression is a clear pharmacodynamic marker of drug activity, the degree of suppression has not been shown to directly correlate with clinical response.[7]
Key Experimental Methodologies
The clinical development of this compound relied on several key assays to confirm its mechanism of action and monitor patient response.
Quantification of 2-Hydroxyglutarate (2-HG)
Objective: To measure the concentration of the oncometabolite 2-HG in patient plasma or serum as a direct pharmacodynamic marker of this compound activity.
Methodology (Liquid Chromatography-Mass Spectrometry - LC-MS/MS):
-
Sample Collection: Patient peripheral blood samples are collected at baseline and at specified time points throughout the treatment cycles.[10]
-
Sample Preparation: Plasma or serum is isolated via centrifugation. Proteins are precipitated using a solvent like methanol or acetonitrile. The supernatant containing metabolites is collected.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A reverse-phase column is typically used to separate 2-HG from other metabolites based on its physicochemical properties.
-
Mass Spectrometry Detection: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to a specific mode (e.g., multiple reaction monitoring) to detect and quantify 2-HG with high sensitivity and specificity by monitoring its unique mass-to-charge ratio and fragmentation pattern.[10][11]
-
Quantification: The concentration of 2-HG in the sample is determined by comparing its signal intensity to that of a standard curve generated from known concentrations of a 2-HG reference standard.
Assessment of Myeloid Differentiation via Flow Cytometry
Objective: To immunophenotypically characterize and quantify the maturation of myeloid cells in bone marrow or peripheral blood, providing evidence of differentiation induction.
Methodology:
-
Sample Preparation: A single-cell suspension is prepared from fresh bone marrow aspirate or peripheral blood. Red blood cells are lysed.
-
Antibody Staining: The cells are incubated with a cocktail of fluorochrome-conjugated monoclonal antibodies targeting specific cell surface and intracellular antigens. A typical AML differentiation panel would include:
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer. The instrument measures the light scatter and fluorescence intensity of thousands of individual cells.
-
Data Analysis: Using specialized software, cell populations are identified and gated based on their unique antigen expression profiles (e.g., CD45 vs. side scatter to identify blasts). The analysis focuses on the decrease in the proportion of immature blast cells (CD34+, CD117+) and a corresponding increase in the proportion of mature neutrophils (e.g., CD15+, CD16+).[14]
Measurement of Mutant IDH2 Variant Allele Frequency (VAF)
Objective: To quantify the fraction of DNA molecules carrying the specific IDH2 mutation in a patient sample over time.
Methodology (Targeted Next-Generation Sequencing - NGS):
-
DNA Extraction: Genomic DNA is extracted from patient bone marrow or peripheral blood cells.
-
Library Preparation: The DNA is fragmented, and adapters are ligated to the ends. A targeted gene panel, including the exons of the IDH2 gene, is used to enrich for the specific DNA regions of interest through hybrid capture or amplicon-based methods.[15][16]
-
Sequencing: The prepared library is sequenced on an NGS platform (e.g., Illumina), generating millions of short DNA reads.
-
Bioinformatic Analysis: The sequencing reads are aligned to the human reference genome. A variant calling pipeline identifies single nucleotide variants in the targeted regions. The VAF is calculated as the percentage of reads that support the mutant allele compared to the total number of reads covering that specific genomic position.[5]
Mechanisms of Resistance
While this compound is effective, primary and acquired resistance can occur.
-
Primary Resistance: Co-occurring mutations in signaling pathway genes, particularly in the RAS-MAPK pathway (e.g., NRAS, KRAS, PTPN11), are associated with a lower likelihood of response to this compound monotherapy.[9][17] Activation of these pathways may provide an alternative route for leukemic cell survival and proliferation that is independent of the IDH2 pathway.[1]
-
Acquired Resistance: Mechanisms of acquired resistance can include the development of second-site IDH2 mutations in trans (on the other allele) or "isoform switching," where a new mutation in IDH1 emerges during treatment with an IDH2 inhibitor.[7][9][17]
Conclusion
This compound's mechanism of action in IDH2-mutant AML is a prime example of targeted therapy that corrects a specific metabolic and epigenetic defect. By selectively inhibiting the mutant IDH2 enzyme, it lowers the levels of the oncometabolite 2-HG, thereby restoring normal myeloid differentiation. This differentiation-based mechanism offers a valuable and generally well-tolerated therapeutic option for patients with relapsed or refractory IDH2-mutant AML who previously had limited effective treatments.[8][18] Understanding the intricacies of this pathway and the mechanisms of resistance is crucial for optimizing its use and developing future combination strategies.
References
- 1. The role of this compound in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Prevalence and Prognostic Role of IDH Mutations in Acute Myeloid Leukemia: Results of the GIMEMA AML1516 Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Serum 2-hydroxyglutarate levels predict isocitrate dehydrogenase mutations and clinical outcome in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. meridian.allenpress.com [meridian.allenpress.com]
- 14. mdpi.com [mdpi.com]
- 15. NGS studies [bio-protocol.org]
- 16. Detection of Dual IDH1 and IDH2 Mutations by Targeted Next-Generation Sequencing in Acute Myeloid Leukemia and Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
Enasidenib discovery and development process
An In-Depth Technical Guide to the Discovery and Development of Enasidenib
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (formerly AG-221, marketed as IDHIFA®) is a first-in-class, oral, selective, small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. It represents a significant advancement in targeted therapy for acute myeloid leukemia (AML), a cancer of the blood and bone marrow. Mutations in the IDH2 gene are present in approximately 8-19% of AML patients and lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts normal hematopoietic differentiation. This compound selectively targets the mutant IDH2 protein, leading to decreased 2-HG levels and inducing the differentiation of leukemic blasts into mature myeloid cells. This guide details the comprehensive process of this compound's discovery, preclinical evaluation, clinical development, and regulatory approval for the treatment of relapsed or refractory (R/R) AML with an IDH2 mutation.
Discovery and Medicinal Chemistry
The discovery of this compound was rooted in the identification of IDH1 and IDH2 mutations as key drivers in several cancers, including AML.[1][2] These mutations confer a neomorphic enzymatic activity, catalyzing the reduction of α-ketoglutarate (α-KG) to R-2-hydroxyglutarate (2-HG).[1][3] Agios Pharmaceuticals initiated a drug discovery program to identify potent and selective inhibitors of the mutant IDH2 enzyme. This compound, a 1,3,5-triazine derivative, emerged from this effort as a highly selective, allosteric inhibitor.[1][4] Its structure was optimized to bind to a hydrophobic pocket at the homodimer interface of the mutant IDH2 enzyme, a site distinct from the active site, ensuring high selectivity over the wild-type enzyme.[1][4]
Mechanism of Action
In normal cellular metabolism, the wild-type IDH2 enzyme, located in the mitochondria, catalyzes the oxidative decarboxylation of isocitrate to α-KG as part of the Krebs cycle.[4][5] However, point mutations affecting arginine residues (R140 or R172) in the enzyme's active site result in a new function: the NADPH-dependent reduction of α-KG to 2-HG.[1] This oncometabolite, 2-HG, competitively inhibits α-KG-dependent dioxygenases, including TET enzymes and histone demethylases.[3] The subsequent hypermethylation of DNA and histones alters gene expression, leading to a block in hematopoietic progenitor cell differentiation and promoting leukemogenesis.[3][5]
This compound acts as a targeted inhibitor of the mutant IDH2 variants R140Q, R172S, and R172K.[5][6] By binding to the mutant enzyme, it allosterically inhibits the production of 2-HG.[3][4] The reduction in intracellular 2-HG levels alleviates the epigenetic blockade, restoring normal histone and DNA methylation patterns.[3][7][8] This, in turn, allows for the terminal differentiation of leukemic blasts into mature, functional myeloid cells, rather than inducing direct cytotoxicity.[7][8]
Preclinical Development
Preclinical studies were crucial in validating the therapeutic hypothesis for this compound.
In Vitro Studies
In cell-based assays using primary human AML cells and cell lines engineered to express mutant IDH2, this compound demonstrated potent and selective inhibition of 2-HG production.[7] This reduction in 2-HG led to the reversal of histone and DNA hypermethylation and induced the expression of myeloid differentiation markers, such as CD11b, CD14, and CD15.[7]
| Parameter | This compound (AG-221) | Reference Compound |
| Target | Mutant IDH2 (R140Q) | N/A |
| IC₅₀ (Enzymatic Assay) | 75.51 nM | N/A |
| IC₅₀ (Wild-Type IDH2) | > 2000 nM | N/A |
| 2-HG Reduction in Cells | >90% | N/A |
| Table 1: In Vitro Activity of this compound.[9][10] |
In Vivo Studies
In aggressive human AML xenograft mouse models harboring IDH2 mutations, oral administration of this compound resulted in a dramatic reduction of 2-HG concentrations in blood, bone marrow, and spleen.[7] Treatment with this compound led to the differentiation of AML cells and conferred a significant, dose-dependent survival advantage.[7][8] These studies confirmed the drug's mechanism of action and provided a strong rationale for clinical investigation.[7]
Clinical Development
The clinical development program for this compound was designed to assess its safety, pharmacokinetics (PK), pharmacodynamics (PD), and efficacy in patients with IDH2-mutated hematologic malignancies.
Pharmacokinetics and Pharmacodynamics
This compound exhibits predictable pharmacokinetic properties that support once-daily oral dosing.[11] Steady-state plasma levels are achieved within approximately 29 days.[5] The primary pharmacodynamic effect is a significant and sustained reduction in plasma 2-HG levels, with median suppression exceeding 90%, confirming target engagement.[11][12]
| PK Parameter | Value (in AML Patients) |
| Absolute Bioavailability | ~57% |
| Median Tₘₐₓ (Time to Peak) | ~4 hours |
| Plasma Protein Binding | 98.5% |
| Mean Volume of Distribution (Vd) | 55.8 L |
| Terminal Half-life (t₁/₂) | ~137 hours |
| Metabolism | Multiple CYP and UGT enzymes |
| Elimination | 89% in feces, 11% in urine |
| Table 2: Key Pharmacokinetic Parameters of this compound.[5][11][13] |
Phase I/II Clinical Trial (NCT01915498)
This first-in-human, open-label, dose-escalation and expansion study was pivotal for this compound's approval.[8][14] It enrolled patients with advanced hematologic malignancies harboring an IDH2 mutation.[8] The dose-escalation phase did not identify a maximum tolerated dose (MTD) up to 650 mg daily.[12][15] Based on PK/PD profiles and clinical activity, 100 mg once daily was selected as the dose for the expansion phase.[12][15]
The trial demonstrated significant clinical activity in 199 patients with R/R AML.[14] Responses were characterized by cellular differentiation, often without evidence of cytotoxic bone marrow aplasia.[8][12]
| Efficacy Endpoint (R/R AML, n=199) | Result |
| Overall Response Rate (ORR) | 40.3% |
| Complete Remission (CR) | 19.3% |
| CR + CR with partial hematologic recovery (CRh) | 23% |
| Median Time to First Response | 1.9 months |
| Median Time to CR | 3.8 months |
| Median Duration of CR | 8.2 months |
| Median Overall Survival (OS) | 9.3 months |
| Median OS for patients achieving CR | 19.7 months |
| Transfusion Independence | 34% of dependent patients became independent |
| Table 3: Efficacy Results from the Phase I/II Study (AG221-C-001).[8][15][16] |
The most common treatment-related adverse events (AEs) included indirect hyperbilirubinemia, nausea, diarrhea, and fatigue.[12][17] A key AE of special interest was IDH-inhibitor-associated differentiation syndrome (IDH-DS), which is managed with corticosteroids.[12]
Phase III Clinical Trial (IDHENTIFY, NCT02577406)
This randomized, open-label, multicenter Phase III trial was conducted to confirm the findings of the initial study.[18][19] It compared the efficacy and safety of this compound with conventional care regimens (CCRs) in 319 older patients (≥60 years) with late-stage (second or third relapse/refractory) IDH2-mutated AML.[19][20]
The study did not meet its primary endpoint of improved overall survival (OS).[18] However, this compound demonstrated statistically significant and clinically meaningful improvements in several key secondary endpoints.[19][20] The OS result was considered to be confounded by factors such as a high rate of early dropout from the CCR arm and subsequent use of other AML-directed therapies.[19][20]
| Endpoint (IDHENTIFY Trial) | This compound (n=158) | Conventional Care (n=161) | Hazard Ratio (95% CI) / P-value |
| Median Overall Survival (OS) | 6.5 months | 6.2 months | 0.86 / P = .23 |
| Median Event-Free Survival (EFS) | 4.9 months | 2.6 months | 0.68 / P = .008 |
| Median Time to Treatment Failure (TTF) | 4.9 months | 1.9 months | 0.53 / P < .001 |
| Overall Response Rate (ORR) | 40.5% | 9.9% | P < .001 |
| Red Blood Cell Transfusion Independence | 31.7% | 9.3% | N/A |
| Table 4: Key Results from the Phase III IDHENTIFY Study.[19][20] |
Experimental Protocols
Protocol: In Vitro 2-HG Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against mutant IDH2 enzymes.
-
Materials: Recombinant human mutant IDH2 (e.g., R140Q) enzyme, α-ketoglutarate, NADPH, reaction buffer (e.g., Tris-HCl, MgCl₂), this compound serial dilutions, and a detection system (e.g., coupled enzymatic assay that measures NADPH consumption via absorbance at 340 nm).
-
Procedure: a. Prepare serial dilutions of this compound in DMSO and then in assay buffer. b. In a 96-well plate, add the mutant IDH2 enzyme to each well. c. Add the this compound dilutions to the respective wells. Incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for compound binding. d. Initiate the enzymatic reaction by adding a mixture of α-ketoglutarate and NADPH. e. Monitor the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADPH consumption is proportional to enzyme activity. f. Calculate the percent inhibition for each this compound concentration relative to a vehicle control (DMSO). g. Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: AML Cell Differentiation Assay
-
Objective: To assess the ability of this compound to induce myeloid differentiation in IDH2-mutant AML cells.
-
Materials: IDH2-mutant AML cell line (e.g., TF-1 with R140Q mutation), cell culture medium, this compound, vehicle control (DMSO), and fluorescently-conjugated antibodies against myeloid differentiation markers (e.g., anti-CD11b, anti-CD14).
-
Procedure: a. Seed the AML cells at a specified density in multi-well plates. b. Treat the cells with various concentrations of this compound or vehicle control. c. Culture the cells for an extended period (e.g., 7-14 days), replacing the medium with fresh compound as needed. d. At designated time points, harvest the cells. e. Stain the cells with the fluorescently-conjugated antibodies according to the manufacturer's protocol. f. Analyze the cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers. g. Compare the percentage of marker-positive cells in the this compound-treated groups to the vehicle control to determine the extent of induced differentiation.
Regulatory Approval and Conclusion
Based on the robust efficacy and manageable safety profile demonstrated in the pivotal Phase I/II trial (AG221-C-001), the U.S. Food and Drug Administration (FDA) granted this compound Priority Review.[21] On August 1, 2017, the FDA granted regular approval to this compound for the treatment of adult patients with relapsed or refractory AML with an IDH2 mutation.[14][22][23] Concurrently, the FDA approved the RealTime IDH2 Assay as a companion diagnostic to identify eligible patients.[14]
The discovery and development of this compound exemplify a successful bench-to-bedside story in precision medicine. By targeting a specific, genetically-defined subset of AML, this compound provides a valuable therapeutic option for patients with relapsed or refractory disease, a population with historically poor outcomes.[6] Its unique mechanism of inducing cellular differentiation rather than cytotoxicity represents a paradigm shift in cancer therapy.[8] Ongoing and future studies continue to explore this compound in combination with other agents and in different stages of the disease to further optimize its role in the treatment of IDH2-mutated malignancies.[16][24][25]
References
- 1. Discovery of novel this compound analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 4. This compound | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of this compound in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Discovery of novel this compound analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Pharmacokinetics and safety of this compound following single oral doses in Japanese and Caucasian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. onclive.com [onclive.com]
- 16. This compound: First Mutant IDH2 Inhibitor for the Treatment of Refractory and Relapsed Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New Data from Phase 1/2 Trial of Oral IDHIFA® (this compound) Demonstrate Durable Complete Responses in Patients with IDH2 Mutant Relapsed or Refractory AML – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 18. targetedonc.com [targetedonc.com]
- 19. This compound vs conventional care in older patients with late-stage mutant-IDH2 relapsed/refractory AML: a randomized phase 3 trial. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 20. ashpublications.org [ashpublications.org]
- 21. Agios’s this compound is on track to become the first IDH2 inhibitor approved in AML - Pharmaceutical Technology [pharmaceutical-technology.com]
- 22. drugs.com [drugs.com]
- 23. Idhifa (this compound), First-in-Class IDH2 Inhibitor, Approved for Relapsed Acute Myeloid Leukemia with IDH2 Mutation [ahdbonline.com]
- 24. ascopubs.org [ascopubs.org]
- 25. ashpublications.org [ashpublications.org]
Preclinical Profile of Enasidenib in Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of enasidenib (AG-221), a first-in-class, oral, small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. This compound has been approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with an IDH2 mutation. This document summarizes key quantitative data, details experimental methodologies from pivotal preclinical studies, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
Mutations in the IDH2 gene confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite R-2-hydroxyglutarate (R-2-HG).[1][2] Elevated levels of R-2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in a block in cellular differentiation.[3][4][5] this compound selectively binds to and inhibits the mutant IDH2 enzyme, leading to a significant reduction in R-2-HG levels.[2][4] This restores normal hematopoietic differentiation, rather than inducing direct cytotoxicity.[4][6]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line/Enzyme | IDH2 Mutation | IC50 Value | Reference |
| Enzymatic Inhibition | Recombinant Human IDH2 | R140Q | 100 nM | [7][8] |
| Recombinant Human IDH2 | R172K | 400 nM | [7] | |
| Wild-Type IDH2 | - | 1.8 µM | [9] | |
| Wild-Type IDH1 | - | 0.45 µM | [9] | |
| IDH1 Mutant | R132H | 48.4 µM | [9] | |
| 2-HG Reduction | TF-1 Erythroleukemia Cells | R140Q | - | [4] |
| Primary AML Cells | R140Q | - | [9] |
Table 2: In Vivo Efficacy of this compound in Leukemia Xenograft Models
| Model | Treatment | Dosing | Outcome | Reference |
| Primary Human AML Xenograft | This compound | 5, 15, 45 mg/kg | Dose-dependent increase in survival | [9] |
| This compound | 10 mg/kg or 100 mg/kg bid | 96.7% reduction in 2-HG levels | [7] | |
| This compound | - | 2 to 35-fold reduction in bone marrow blasts | [10] | |
| Patient-Derived Xenograft (PDX) | This compound + Venetoclax | 40 mg/kg bid (this compound) + 100 mg/kg daily (Venetoclax) | Superior reduction in leukemia engraftment compared to single agents | [11] |
Detailed Experimental Protocols
In Vitro Cell-Based Assays
a) Cell Culture and Drug Treatment (Example: TF-1 Cell Line)
-
Cell Line Maintenance: The human erythroleukemia cell line TF-1, engineered to express mutant IDH2 (e.g., R140Q), is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 2 ng/mL recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF). Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4][12]
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Serial dilutions are prepared in culture medium to achieve the desired final concentrations.
-
Treatment: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, larger flasks for differentiation studies). This compound or vehicle control (DMSO) is added to the culture medium. The final DMSO concentration should be kept constant across all conditions and typically below 0.1%.
-
Incubation: Cells are incubated with the drug for the desired duration (e.g., 4-7 days for differentiation studies).[12]
b) Measurement of R-2-Hydroxyglutarate (2-HG)
-
Sample Preparation: For in vitro studies, cells are harvested, washed with PBS, and lysed. For in vivo studies, plasma is collected from blood samples, and tissues are homogenized.
-
Metabolite Extraction: Metabolites are extracted using methods such as methanol precipitation or liquid-liquid extraction.
-
Quantification: R-2-HG levels are quantified using liquid chromatography-mass spectrometry (LC-MS). A standard curve with known concentrations of R-2-HG is used for accurate quantification.[13][14]
c) Myeloid Differentiation Assay (Flow Cytometry)
-
Cell Preparation: Following treatment with this compound, cells are harvested and washed with PBS containing 2% FBS.
-
Antibody Staining: Cells are incubated with fluorescently-conjugated antibodies against myeloid differentiation markers such as CD11b, CD14, and CD15.[15] A viability dye is often included to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Stained cells are analyzed on a flow cytometer. The percentage of cells expressing the differentiation markers is determined by gating on the live cell population.[16][17] An increase in the percentage of CD11b+, CD14+, or CD15+ cells indicates myeloid differentiation.[7]
In Vivo Patient-Derived Xenograft (PDX) Model
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.
-
Cell Implantation: Primary AML cells from patients with IDH2 mutations are injected intravenously or intra-femorally into the mice.[18]
-
Engraftment Monitoring: Engraftment of human leukemia cells is monitored by periodic peripheral blood sampling and flow cytometry analysis for human CD45+ cells.
-
Drug Administration: Once engraftment is established, mice are randomized into treatment and control groups. This compound is administered orally, typically by gavage, at specified doses and schedules.[11]
-
Efficacy Assessment: Treatment efficacy is assessed by monitoring tumor burden (percentage of human CD45+ cells in peripheral blood and bone marrow), animal survival, and changes in R-2-HG levels in plasma and tissues.[9][11]
Visualizations: Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound inhibits mutant IDH2, reducing 2-HG and restoring normal myeloid differentiation.
Preclinical Experimental Workflow for this compound Evaluation
Caption: A typical workflow for the preclinical assessment of this compound in leukemia models.
Resistance to this compound
Preclinical and clinical studies have identified mechanisms of resistance to this compound. A key mechanism involves the acquisition of co-occurring mutations in signaling pathways that promote cell proliferation and survival, thereby bypassing the differentiation-inducing effects of this compound.
Caption: Key pathways, such as RAS/MAPK activation, contribute to this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. hematologyandoncology.net [hematologyandoncology.net]
- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Frontiers | Development of a standardized and validated flow cytometry approach for monitoring of innate myeloid immune cells in human blood [frontiersin.org]
- 18. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Enasidenib: A Deep Dive into its Molecular Target and Binding Interactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enasidenib (formerly AG-221) is a first-in-class, orally available, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1] It is approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) in adult patients with an IDH2 mutation.[2][3] This technical guide provides an in-depth analysis of this compound's target enzyme, its specific binding site, and the downstream molecular consequences of its inhibitory action. The document includes a compilation of quantitative binding data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathway and a representative experimental workflow.
Target Enzyme: Mutant Isocitrate Dehydrogenase 2 (IDH2)
This compound's primary molecular target is the mutant form of the isocitrate dehydrogenase 2 (IDH2) enzyme.[1][4] IDH2 is a crucial enzyme in the citric acid cycle, where its wild-type form catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[4][5] However, specific point mutations in the IDH2 gene, most commonly at arginine residues R140 and R172, lead to a neomorphic enzymatic activity.[2][5] Instead of producing α-KG, the mutant IDH2 enzyme converts it to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][5] this compound selectively inhibits these mutant IDH2 variants, including R140Q, R172S, and R172K, with significantly higher potency than for the wild-type enzyme.[4]
Binding Site and Molecular Interactions
This compound is an allosteric inhibitor that binds to a pocket at the interface of the IDH2 homodimer. This binding site is distinct from the active site where isocitrate or α-ketoglutarate bind. The co-crystal structure of this compound in complex with the human IDH2 R140Q mutant has been resolved (PDB ID: 5I96), providing a detailed view of the binding interactions.
Analysis of the co-crystal structure reveals that this compound's binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. A key hydrogen bonding interaction is formed between the hydroxyl group of this compound and the side chain of Glutamine 316 (Q316) of one of the IDH2 monomers.
The hydrophobic interactions involve residues from both monomers of the IDH2 dimer, creating a symmetric and hydrophobic pocket. Key residues contributing to these hydrophobic interactions include:
-
From Monomer A:
-
Isoleucine 319 (I319)
-
Tyrosine 314 (Y314)
-
Valine 318 (V318)
-
-
From Monomer B:
-
Tryptophan 265 (W265)
-
Valine 286 (V286)
-
Alanine 288 (A288)
-
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against various forms of the IDH2 enzyme has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Target Enzyme | IC50 (nM) | Assay Conditions | Reference |
| Mutant IDH2 (R140Q) | 12 | Cell-free assay | [1] |
| Mutant IDH2 (R140Q) | 100 | Not specified | [6] |
| Mutant IDH2 (R172K) | 400 | Not specified | [6] |
| Wild-Type IDH2 | >100,000 | Not specified | [5] |
Experimental Protocols
Recombinant IDH2 Enzyme Inhibition Assay (Representative Protocol)
This protocol describes a common method to determine the IC50 value of an inhibitor against a recombinant mutant IDH2 enzyme. The assay is based on the principle of a diaphorase-coupled reaction that measures the consumption of NADPH by the mutant IDH2 enzyme.
Materials:
-
Recombinant human mutant IDH2 (e.g., R140Q) enzyme
-
This compound (or other test inhibitor)
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Diaphorase
-
Resazurin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)
-
96-well black microplates
-
Microplate reader capable of measuring fluorescence (Excitation: ~530-540 nm, Emission: ~585-595 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer to achieve a range of desired concentrations.
-
Prepare working solutions of α-KG and NADPH in assay buffer.
-
Prepare a detection reagent mix containing diaphorase and resazurin in assay buffer.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add a defined amount of recombinant mutant IDH2 enzyme to each well of the 96-well plate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Enzymatic Reaction:
-
Add a mixture of α-KG and NADPH to each well to start the reaction.
-
-
Signal Detection:
-
Immediately add the diaphorase/resazurin detection reagent to all wells.
-
Incubate the plate at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence signal at regular intervals or at a fixed endpoint using a microplate reader. The decrease in NADPH concentration, due to its consumption by the mutant IDH2 enzyme, will lead to a decrease in the conversion of resazurin to the fluorescent resorufin.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
-
Visualizations
Signaling Pathway of Mutant IDH2 and Mechanism of Action of this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. The role of this compound in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in mutant IDH2 relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Discovery of novel this compound analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Role of IDH2 mutation in AML pathogenesis
An In-Depth Technical Guide on the Role of IDH2 Mutation in AML Pathogenesis
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the isocitrate dehydrogenase 2 (IDH2) gene represent a significant, recurrent genetic alteration in acute myeloid leukemia (AML), occurring in approximately 10-15% of patients.[1][2] These mutations are not loss-of-function but confer a neomorphic enzymatic activity, leading to the production of the oncometabolite (R)-2-hydroxyglutarate (R-2-HG).[3][4] The accumulation of 2-HG is a central event in AML pathogenesis, driving widespread epigenetic and metabolic reprogramming that ultimately blocks myeloid differentiation and promotes leukemogenesis. This guide provides a comprehensive overview of the molecular mechanisms, clinical significance, and therapeutic targeting of IDH2 mutations in AML.
The IDH2 Enzyme: From Normal Function to Neomorphic Activity
Wild-type IDH2 is a mitochondrial enzyme that plays a critical role in the tricarboxylic acid (TCA) or Krebs cycle.[3][5] It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), simultaneously reducing NADP+ to NADPH.[5][6] This reaction is vital for cellular energy production and for generating NADPH, a key reducing equivalent for antioxidant defense and biosynthetic processes.
In AML, IDH2 mutations are typically heterozygous missense mutations affecting key arginine residues in the enzyme's active site, most commonly at codon 140 (R140) or 172 (R172).[3][6] These mutations alter the enzyme's function, enabling it to bind α-KG and, using NADPH as a cofactor, reduce it to R-2-HG.[3][6] This novel, "neomorphic" activity leads to the accumulation of 2-HG to millimolar concentrations within the leukemic cells.[3]
Core Pathogenic Mechanisms of Mutant IDH2
The pathogenic effects of IDH2 mutations are primarily mediated by the oncometabolite 2-HG, which acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases.[4][7]
Epigenetic Dysregulation: A Block in Differentiation
2-HG structurally mimics α-KG, allowing it to competitively inhibit enzymes that use α-KG as a cofactor. This has profound consequences for the epigenetic landscape of hematopoietic cells.
-
DNA Hypermethylation: 2-HG inhibits the Ten-Eleven Translocation (TET) family of enzymes (particularly TET2), which are responsible for oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), the first step in active DNA demethylation.[3][8] This inhibition leads to a global DNA hypermethylation phenotype, silencing genes critical for normal myeloid differentiation.[8][9][10] The functional overlap is so significant that IDH2 and TET2 mutations are almost always mutually exclusive in AML.[3][9]
-
Histone Hypermethylation: 2-HG also inhibits α-KG-dependent histone demethylases, such as the Jumonji C (JmjC) domain-containing proteins (e.g., JMJD2A).[3] This results in the accumulation of repressive histone methylation marks, further contributing to the silencing of differentiation-associated genes and locking hematopoietic progenitors in an immature, proliferative state.[3][11]
This widespread epigenetic reprogramming is a key driver of the differentiation block that is a hallmark of AML.[3][9]
Metabolic Reprogramming and Signaling
Beyond epigenetics, the altered activity of mutant IDH2 and the production of 2-HG rewire cellular metabolism and signaling.
-
Hypoxia Signaling: The inhibition of α-KG-dependent prolyl hydroxylases by 2-HG leads to the stabilization and activation of Hypoxia-Inducible Factor 1α (HIF-1α).[3] HIF-1α is a key transcription factor that promotes adaptation to hypoxic conditions and can contribute to a more aggressive leukemic phenotype.
-
Cooperation with Other Mutations: IDH2 mutations are considered early events in leukemogenesis but often require cooperation with other mutations to drive full-blown AML.[5][12] They frequently co-occur with mutations in signaling pathways (e.g., FLT3-ITD, NRAS) and transcription factors (e.g., NPM1).[13][14] Mouse models have demonstrated that IDH2 mutants cooperate with class I mutations like Flt3-ITD or NrasG12D to promote aggressive AML.[13]
Data Presentation: Quantitative Insights into IDH2-Mutant AML
The following tables summarize key quantitative data related to IDH2 mutations in AML.
Table 1: Frequency and Types of IDH2 Mutations in AML
| Characteristic | Frequency/Value | References |
|---|---|---|
| Overall Prevalence in AML | 10% - 19% | [1][2][14][15] |
| R140 Mutation | ~80% of IDH2-mutated cases | [3][9][16] |
| R172 Mutation | ~20% of IDH2-mutated cases | [3][9][16] |
| Co-occurrence with NPM1 | Significantly correlated with R140 | [14][15][16] |
| Co-occurrence with FLT3-ITD | 8% - 30% | [6][14] |
| Mutual Exclusivity | TET2, WT1 |[3][9][14] |
Table 2: Prognostic Impact of IDH2 Mutations in AML
| Mutation Type | Prognostic Impact | Notes | References |
|---|---|---|---|
| IDH2 (pooled) | Controversial; often no significant impact | Impact can be influenced by co-mutations. | [3][14] |
| IDH2 R140 | Favorable | Associated with improved overall survival, especially in the context of NPM1 mutation without FLT3-ITD. | [15][16] |
| IDH2 R172 | Poor/Adverse | Associated with a significantly worse outcome and higher relapse rates compared to R140. |[15][16] |
Table 3: Clinical Efficacy of Enasidenib in Relapsed/Refractory IDH2-Mutant AML
| Outcome Metric | Value | References |
|---|---|---|
| Overall Response Rate (ORR) | 32% - 53% | [3][6] |
| Complete Remission (CR) | 18% - 19.3% | [3][11] |
| CR + CR with partial hematologic recovery (CRh) | 23% | [1] |
| Median Overall Survival (OS) | 9.3 months | [6][11] |
| Median OS in Patients Achieving CR | 19.7 months |[6][11] |
Mandatory Visualizations
Diagram 1: Pathogenic Mechanism of Mutant IDH2 in AML
Caption: The pathogenic cascade initiated by mutant IDH2.
Diagram 2: Experimental Workflow for IDH2-Mutant AML Analysis
Caption: A typical workflow for characterizing IDH2-mutant AML.
Diagram 3: Logical Relationship of IDH2 Mutation and Epigenetic Dysregulation
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Metabolic Reprogramming in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]
- 7. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. R-2-HG in AML… friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: IDH2 Mutations, Co-opting Cellular Metabolism for Malignant Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. archive.connect.h1.co [archive.connect.h1.co]
- 11. Targeting chemoresistance and mitochondria-dependent metabolic reprogramming in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Cancer-associated IDH2 mutants drive an acute myeloid leukemia that is susceptible to Brd4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characteristics, clinical outcome, and prognostic significance of IDH mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. The prognostic significance of IDH2 mutations in AML depends on the location of the mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Enasidenib's Effect on 2-Hydroxyglutarate (2-HG) Levels: A Technical Guide
Introduction
Recurrent mutations in the isocitrate dehydrogenase 2 (IDH2) gene are found in approximately 12% of patients with acute myeloid leukemia (AML).[1][2] These mutations confer a neomorphic enzymatic activity, causing the conversion of α-ketoglutarate (α-KG) to the oncometabolite R-2-hydroxyglutarate (R-2-HG).[2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic changes such as DNA and histone hypermethylation.[4][5] These alterations ultimately block myeloid differentiation, contributing to leukemogenesis.[2][6]
Enasidenib (IDHIFA®) is a first-in-class, oral, selective, small-molecule inhibitor of the mutant IDH2 enzyme.[1][2] It is approved for the treatment of adult patients with relapsed or refractory AML who have an IDH2 mutation.[4][7] By targeting the mutant IDH2 protein, this compound leads to a significant reduction in 2-HG levels, thereby restoring normal cellular differentiation.[4][8] This document provides a detailed technical overview of the mechanism of action of this compound, its quantitative effects on 2-HG levels, and the experimental protocols used to measure this key pharmacodynamic biomarker.
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to the mutant IDH2 enzyme and preventing its conformational change.[2][5] This action specifically inhibits the neomorphic activity responsible for converting α-KG to 2-HG, without significantly affecting the wild-type IDH2 enzyme's normal function.[5][8] The subsequent decrease in intracellular 2-HG concentrations alleviates the competitive inhibition of α-KG-dependent dioxygenases, such as TET family enzymes and histone demethylases.[2][3] This restoration of enzyme function leads to the reversal of DNA and histone hypermethylation, ultimately lifting the block on hematopoietic differentiation and promoting the maturation of leukemic blasts into functional neutrophils.[1][9][10]
Quantitative Data on 2-HG Reduction
Clinical studies have consistently demonstrated that this compound potently suppresses plasma 2-HG levels in patients with IDH2-mutated AML. The reduction is rapid and substantial, although the degree of suppression can vary based on the specific IDH2 mutation subtype.
| Parameter | Patient Population | Value | Reference(s) |
| Overall Median 2-HG Suppression | Relapsed/Refractory AML | 90.6% | [2][3] |
| Median 2-HG Suppression by Mutation | IDH2-R140 Mutant | 94.9% | [2] |
| IDH2-R172 Mutant | 70.9% | [2] | |
| Median 2-HG Reduction (100 mg daily) | IDH2-R140Q Mutant (by Cycle 2, Day 1) | 93% | [6] |
| Maximum 2-HG Reduction (100 mg daily) | IDH2-R140Q Mutant (by Cycle 2, Day 1) | 99% | [6] |
| Time to Maximal 2-HG Suppression | IDH2-R140 Mutant | ~2 cycles | [10] |
| IDH2-R172 Mutant | ~3 cycles | [10] | |
| Preclinical 2-HG Reduction | Mouse Xenograft Models | >90% | [1][6] |
Note: While potent 2-HG suppression is indicative of on-target activity, the degree of reduction has not been shown to directly correlate with or predict clinical response.[3][9]
Experimental Protocols
The gold-standard method for quantifying 2-HG levels in biological matrices (plasma, serum, tissue) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, and can distinguish between the D- and L-enantiomers of 2-HG when combined with chiral separation methods.
Protocol: Quantification of 2-HG Enantiomers by LC-MS/MS
This protocol is a generalized summary based on established methodologies.[11][12][13]
1. Sample Preparation and Extraction:
-
For Plasma/Serum: To a 20 µL sample, add an internal standard (e.g., 2 µL of 65 µg/mL 2-HG-d4).[11] Precipitate proteins by adding a solvent like methanol or ethanol (e.g., to a final concentration of 80%).[14]
-
For Tissue: Homogenize ~20 mg of tissue in a mixture of deionized water and chloroform.[11] Centrifuge to separate the phases and collect the upper aqueous layer containing the metabolites.[11]
-
Dry the extracted samples completely using a vacuum centrifuge.[11]
2. Chiral Derivatization:
-
To resolve the D- and L-enantiomers, a derivatization step is required.
-
Reconstitute the dried residue in a freshly prepared solution of a chiral derivatizing agent, such as 50 mg/mL diacetyl-L-tartaric anhydride (DATAN) in a dichloromethane/glacial acetic acid (4/1) mixture.[11]
-
Heat the mixture (e.g., 75°C for 30 minutes) to allow the reaction to complete.[11]
-
Dry the sample again under vacuum to remove the derivatization reagents.[11]
3. LC-MS/MS Analysis:
-
Reconstitute the final dried residue in the LC mobile phase for injection.[11]
-
Liquid Chromatography (LC): Perform chromatographic separation using a suitable column, such as a ZIC-HILIC stationary phase, which is effective for retaining and separating polar metabolites like derivatized 2-HG.[12] Use an appropriate gradient of mobile phases (e.g., aqueous and organic phases containing formic acid and/or ammonium acetate) to elute the analytes.[12][13]
-
Tandem Mass Spectrometry (MS/MS): Analyze the eluent using a mass spectrometer operating in negative electrospray ionization (ESI) mode.[11] Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for detection. This involves monitoring a specific precursor ion-to-product ion transition for the derivatized 2-HG and its corresponding internal standard, ensuring high specificity and accurate quantification.
4. Data Analysis and Quantification:
-
Integrate the peak areas for the 2-HG enantiomers and the internal standard.
-
Generate a standard curve using known concentrations of D- and L-2-HG.
-
Calculate the concentration of each 2-HG enantiomer in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.[11]
Conclusion
This compound effectively and selectively inhibits the neomorphic activity of mutant IDH2, leading to a profound and sustained reduction in the oncometabolite 2-HG. This on-target pharmacodynamic effect reverses the epigenetic blockade of hematopoietic differentiation, which is the primary mechanism of its clinical efficacy in IDH2-mutated AML. The quantification of 2-HG levels via robust analytical methods like LC-MS/MS is a critical tool in the clinical development of IDH inhibitors, serving as a direct measure of target engagement and providing invaluable insights into the drug's mechanism of action.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The role of this compound in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 6. This compound in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces acute myeloid leukemia cell differentiation to promote clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Clinical usefulness of 2-hydroxyglutarate as a biomarker in IDH-mutant chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Enasidenib-Induced Cellular Differentiation: A Technical Guide for Researchers
Abstract
Enasidenib (IDHIFA®) is a first-in-class, oral, small-molecule inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) enzymes.[1][2] It is approved for the treatment of relapsed or refractory (R/R) acute myeloid leukemia (AML) in adult patients with an IDH2 mutation.[1][3] Recurrent mutations in the IDH2 gene confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite R-2-hydroxyglutarate (R-2-HG).[4][5] High concentrations of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, which results in DNA and histone hypermethylation and a subsequent block in hematopoietic cell differentiation.[6][7] this compound selectively targets mutant IDH2 proteins, leading to a significant reduction in 2-HG levels, which in turn relieves the differentiation block and promotes the maturation of leukemic blasts into functional neutrophils.[1][6][8] This guide provides an in-depth overview of the core mechanism of this compound, quantitative data on its efficacy, detailed experimental protocols, and key clinical considerations for research and drug development professionals.
Core Mechanism of Action
The Role of Wild-Type and Mutant IDH2
The wild-type IDH2 enzyme is a critical component of the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the mitochondria.[5][9] However, somatic point mutations in the IDH2 gene, most commonly at arginine residues R140 and R172, are found in approximately 8% to 19% of AML patients.[6][10] These mutations result in a neomorphic (new function) enzymatic activity. Instead of producing α-KG, the mutant IDH2 enzyme converts α-KG into the oncometabolite (R)-2-hydroxyglutarate (R-2-HG).[6][11]
2-Hydroxyglutarate (2-HG) as an Oncometabolite
The accumulation of 2-HG to high concentrations is a key driver of leukemogenesis in IDH2-mutated cancers.[5] 2-HG is structurally similar to α-KG and acts as a competitive inhibitor of multiple α-KG-dependent dioxygenases.[3][6] Key enzymes inhibited by 2-HG include:
-
Ten-eleven translocation (TET) family of proteins (e.g., TET2): These enzymes are responsible for DNA demethylation. Their inhibition by 2-HG leads to DNA hypermethylation.[5][6]
-
Jumonji-C (JmjC) domain-containing histone demethylases: Inhibition of these enzymes results in histone hypermethylation, particularly increased repressive histone marks.[4]
This widespread epigenetic dysregulation alters gene expression, ultimately leading to a block in the normal differentiation of hematopoietic progenitor cells, a hallmark of AML.[6][7][10]
This compound's Therapeutic Intervention
This compound is a selective, allosteric inhibitor that specifically targets the mutant forms of the IDH2 enzyme.[3][5] By binding to the mutant IDH2 protein, this compound blocks its neomorphic activity, leading to a potent and sustained reduction in 2-HG levels.[5][6] The decrease in intracellular 2-HG restores the function of α-KG-dependent dioxygenases like TET2 and histone demethylases.[12] This reversal of the epigenetic block allows the leukemic myeloblasts to overcome their arrested state and differentiate into mature, functional myeloid cells, such as neutrophils.[4][13] Importantly, this process is one of induced differentiation rather than direct cytotoxicity; the mature neutrophils produced following treatment often still carry the IDH2 mutation.[1][13]
Quantitative Efficacy and Pharmacodynamics
The efficacy of this compound is supported by robust preclinical and clinical data, demonstrating potent target inhibition and induction of clinical responses.
Preclinical Potency
This compound is a potent inhibitor of both R140 and R172 IDH2 mutant isoforms. Preclinical studies established its high potency with low half-maximal inhibitory concentrations (IC50).[3]
| Mutant IDH2 Target | IC50 (μmol/liter) | Reference |
| IDH2-R140Q homodimer | 0.10 | [3] |
| IDH2-R140Q/WT heterodimer | 0.03 | [3] |
| IDH2-R172K/WT heterodimer | 0.01 | [3] |
Clinical Efficacy in Relapsed/Refractory AML
The pivotal Phase 1/2 clinical trial (NCT01915498) established the clinical activity of this compound in patients with R/R AML harboring an IDH2 mutation.
| Clinical Endpoint | Value | Reference |
| Overall Response Rate (ORR) | 40.3% | [2][14][15] |
| Complete Remission (CR) Rate | 19.3% - 19.6% | [2][3][13] |
| Median Duration of Response | 5.8 months | [2] |
| Median Time to Best Response | 3.7 months | [13] |
| Median Overall Survival (OS) | 9.3 months | [2][3] |
| Median OS for patients achieving CR | 19.7 months | [2][3] |
On-Target Effect: 2-HG Suppression
Clinical response is preceded by a significant reduction in plasma 2-HG levels, confirming on-target activity. However, the magnitude of 2-HG suppression alone is not predictive of clinical response, as most non-responding patients also exhibit significant 2-HG reduction.[4][14]
| Parameter | Value | Reference |
| Median 2-HG Suppression (All Patients) | 90.6% | [3][13] |
| Median 2-HG Suppression (IDH2-R140) | 94.9% | [3] |
| Median 2-HG Suppression (IDH2-R172) | 70.9% | [3] |
Key Experimental Protocols
Standardized protocols are essential for evaluating the mechanism and efficacy of this compound in a research setting.
Protocol: Quantification of 2-Hydroxyglutarate (2-HG)
Measuring the D-enantiomer of 2-HG (D-2-HG) is a critical pharmacodynamic biomarker for this compound. Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification.
Methodology Overview:
-
Sample Collection: Collect patient plasma, serum, or cell lysates.
-
Sample Preparation (Deproteinization): To remove interfering proteins, add a precipitating agent like perchloric acid (PCA) or trichloroacetic acid (TCA) to the sample.[16] Incubate on ice, then centrifuge at high speed in a cold centrifuge to pellet the protein.[16]
-
Extraction: Transfer the supernatant containing the metabolites. For some methods, a subsequent liquid-liquid extraction using ethyl acetate:hexane may be performed.[17]
-
Derivatization (Optional but common): To distinguish between D- and L-2-HG enantiomers without a chiral column, samples can be derivatized using a reagent like (+)-o,o-diacetyl-l-tartaric anhydride (DATAN).[17]
-
LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system. Separation is typically achieved using a C18 or HILIC column.[17][18] Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[17]
-
Quantification: Generate a standard curve using known concentrations of D-2-HG.[16][18] Interpolate the concentration of D-2-HG in the samples from the standard curve and normalize to sample volume or protein content.[18]
Protocol: Assessment of Myeloid Differentiation by Flow Cytometry
Flow cytometry is used to immunophenotypically track the maturation of myeloid cells in response to this compound treatment.[4][14]
Methodology Overview:
-
Sample Collection: Obtain bone marrow aspirates or peripheral blood from patients at baseline and various time points during treatment.
-
Cell Preparation: Isolate bone marrow mononuclear cells (BMMCs) using density gradient centrifugation.
-
Antibody Staining: Resuspend cells and stain with a cocktail of fluorescently-conjugated monoclonal antibodies against cell surface markers. Key markers include:
-
Progenitor markers: CD34, CD117
-
Myeloid lineage markers: CD33, CD13
-
Maturation markers: CD11b, CD14 (monocytic), CD15 (granulocytic), CD16
-
-
Data Acquisition: Analyze the stained cells on a multi-color flow cytometer. Acquire a sufficient number of events (e.g., >100,000) for statistical analysis.
-
Data Analysis (Gating):
-
Gate on viable, single cells.
-
Identify the leukemic blast population (e.g., CD45-dim, side scatter-low).
-
Quantify the percentage of cells expressing maturation markers (e.g., CD11b, CD15) within the blast or total myeloid gate.
-
Compare the immunophenotypic profile before and after treatment to assess the shift from immature blasts to mature myeloid cells.[4]
-
Clinical Considerations: IDH Differentiation Syndrome (DS)
A significant adverse event associated with this compound is IDH-inhibitor-associated differentiation syndrome (IDH-DS).[19][20] This is a potentially life-threatening condition resulting from the rapid proliferation and differentiation of myeloid cells.[1][10]
| Parameter | Value / Description | Reference |
| Incidence | 10.4% - 19% (Any Grade) | [10][19][20][21][22] |
| Median Time to Onset | 19 - 32 days (Range: 4-129 days) | [20][21][22] |
| Common Manifestations | Dyspnea/hypoxia, pulmonary infiltrates, fever, peripheral edema, renal impairment, unexplained hypotension. | [20][21] |
| Management | Prompt initiation of systemic corticosteroids (e.g., dexamethasone). Temporary interruption of this compound may be required. | [20][21] |
Higher baseline levels of bone marrow blasts and lactate dehydrogenase have been identified as risk factors for developing severe DS.[10][21]
Mechanisms of Resistance
Despite the efficacy of this compound, both primary and acquired resistance can occur.
Primary Resistance
Primary resistance is observed in patients who do not respond to this compound therapy from the outset. A key mechanism is the presence of co-occurring mutations in signal transduction pathways, particularly the RAS/MAPK pathway (e.g., NRAS, KRAS, PTPN11).[3][4][15] Activation of these parallel signaling pathways can sustain leukemic cell proliferation and survival independently of the IDH2 pathway, thereby rendering the cells insensitive to this compound monotherapy.[3][4]
Acquired Resistance
Acquired resistance develops in patients who initially respond to treatment but later relapse. Several mechanisms have been identified:
-
Second-Site IDH2 Mutations: The emergence of a second mutation in the IDH2 gene can prevent this compound from binding effectively to the mutant enzyme.[13][23] Interestingly, this resistance mutation can occur in trans on the wild-type IDH2 allele.[13][23]
-
Isoform Switching: The outgrowth of a subclone with a mutation in IDH1 can lead to relapse, as this compound is selective for IDH2 and does not inhibit mutant IDH1.[24][25]
-
Clonal Evolution: The selection and expansion of pre-existing or newly acquired subclones with mutations in other pathways (e.g., RTK pathways) that bypass the need for the IDH2 mutation can also drive resistance.[25]
Conclusion and Future Directions
This compound represents a significant advancement in the targeted therapy of AML by effectively reversing the oncometabolite-driven differentiation block in IDH2-mutated cells. Its mechanism of inducing cellular maturation provides a clear therapeutic rationale and has demonstrated durable clinical responses in a subset of patients with relapsed or refractory disease. Understanding the pharmacodynamic effects, potential for differentiation syndrome, and mechanisms of resistance is critical for its optimal use and for the development of next-generation strategies. Future research will likely focus on rational combination therapies, such as pairing this compound with inhibitors of resistance pathways (e.g., MAPK pathway inhibitors) or other epigenetic modifiers like azacitidine, to overcome resistance and improve patient outcomes.[3][12]
References
- 1. Differentiation Syndrome Associated With this compound, a Selective Inhibitor of Mutant Isocitrate Dehydrogenase 2: Analysis of a Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of this compound in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces acute myeloid leukemia cell differentiation to promote clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 6. Molecular remission and response patterns in patients with mutant-IDH2 acute myeloid leukemia treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an inhibitor of mutant IDH2 proteins, induces durable remissions in older patients with newly diagnosed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Differentiation syndrome associated with treatment with IDH2 inhibitor this compound: pooled analysis from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. targetedonc.com [targetedonc.com]
- 13. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces acute myeloid leukemia cell differentiation to promote clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validate User [ashpublications.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. agilent.com [agilent.com]
- 18. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. Differentiation Syndrome Associated With this compound, a Selective Inhibitor of Mutant Isocitrate Dehydrogenase 2: Analysis of a Phase 1/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Differentiation syndrome associated with treatment with IDH2 inhibitor this compound: pooled analysis from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Differentiation syndrome with ivosidenib and this compound treatment in patients with relapsed or refractory IDH-mutated AML: a U.S. Food and Drug Administration systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mskcc.org [mskcc.org]
- 24. Frontiers | The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia [frontiersin.org]
- 25. researchgate.net [researchgate.net]
Enasidenib's Impact on Histone and DNA Hypermethylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of enasidenib, focusing on its role in reversing the epigenetic dysregulation central to isocitrate dehydrogenase 2 (IDH2)-mutated acute myeloid leukemia (AML). We detail the core signaling pathways, present quantitative data on the drug's effects, and outline the key experimental protocols used to elucidate its impact on histone and DNA hypermethylation.
Core Mechanism of Action: Reversing Oncometabolism-Driven Hypermethylation
Mutations in the IDH2 enzyme, particularly at arginine residues R140 and R172, are a key driver in approximately 12% of AML cases.[1][2] These mutations confer a neomorphic (new) function, causing the enzyme to convert α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] High concentrations of 2-HG competitively inhibit α-KG-dependent dioxygenases, a crucial class of enzymes for epigenetic regulation.[3][5]
Key enzymes inhibited by 2-HG include:
-
TET (Ten-Eleven Translocation) family of DNA hydroxylases: These enzymes are responsible for oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), the first step in active DNA demethylation. Inhibition of TET enzymes by 2-HG leads to the accumulation of 5mC, resulting in DNA hypermethylation.[3][6]
-
Jumonji-C (JmjC) domain-containing histone demethylases: These enzymes remove methyl groups from histone proteins. Their inhibition by 2-HG results in the accumulation of repressive histone methylation marks, such as H3K9me3 and H3K27me3, leading to histone hypermethylation and altered gene expression.[3][7][8]
This widespread hypermethylation of both DNA and histones silences genes critical for hematopoietic differentiation, leading to a block in myeloid maturation and promoting leukemogenesis.[1][5]
This compound is a first-in-class, oral, small-molecule, allosteric inhibitor that selectively targets the mutant IDH2 protein.[3][5] By binding to and inhibiting the mutant enzyme, this compound blocks the production of 2-HG.[4] The subsequent reduction in intracellular 2-HG levels restores the activity of TET enzymes and histone demethylases. This leads to the reversal of DNA and histone hypermethylation, releasing the block on differentiation and allowing leukemic blasts to mature into functional neutrophils.[5][6][7]
Quantitative Data Summary
This compound's efficacy is quantified by its impact on 2-HG levels, epigenetic marks, and clinical response.
Table 1: Pharmacodynamic and Clinical Efficacy of this compound Monotherapy
| Parameter | Value | Patient Population / Model | Reference |
| 2-HG Suppression | |||
| Median 2-HG Suppression (Overall) | 90.6% | R/R AML Patients | [4] |
| Median 2-HG Suppression (IDH2-R140) | 93% - 94.9% | R/R AML Patients | [4] |
| Median 2-HG Suppression (IDH2-R172) | 28% - 70.9% | R/R AML Patients | [4] |
| 2-HG Decrease (Preclinical) | >90% | Serum from AML xenotransplant model | [5] |
| Clinical Response (R/R AML) | |||
| Overall Response Rate (ORR) | 40.3% | 176 R/R AML Patients | [1][5] |
| Complete Remission (CR) | 19.3% | 176 R/R AML Patients | [1][5] |
| Median Time to First Response | 1.9 months | R/R AML Patients | [5] |
| Median Overall Survival (OS) | 9.3 months | All R/R AML Patients | [2][5] |
| Median OS in CR Patients | 19.7 months | R/R AML Patients achieving CR | [2][5] |
Table 2: Impact of this compound on DNA and Histone Methylation
| Parameter | Observation | Experimental System | Reference |
| DNA Methylation | |||
| 5-hydroxymethylcytosine (5hmC) | Increased levels with this compound alone | TF-1 cells (IDH2-R140Q) | [6] |
| 5-methylcytosine (5mC) | Greater reduction with this compound + Azacitidine vs. Azacitidine alone | TF-1 cells (IDH2-R140Q) | [6] |
| Reversal of Hypermethylation | Progressive reversal over 28 days of treatment | TF-1 cells (IDH2-R140Q) with AGI-6780 | [7] |
| Histone Methylation | |||
| H3K9me3 at HBG promoter | Dissociation induced by AGI-6780 treatment | TF-1 cells (IDH2-R140Q) | [7] |
| Reversal of Hypermethylation | Rapid reversal within days of treatment | TF-1 cells (IDH2-R140Q) with AGI-6780 | [7] |
Experimental Protocols
The following sections outline the methodologies for key experiments cited in the study of this compound.
In Vitro Cell Line Experiments
These protocols are based on studies using the TF-1 human erythroleukemia cell line, often engineered to express mutant IDH2.[4][5][7]
3.1.1 Cell Culture
-
Cell Line: TF-1 (ATCC CRL-2003) or isogenic TF-1 expressing IDH2-R140Q (ATCC CRL-2003IG).
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 ng/mL recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[9]
-
Culture Conditions: Maintain cultures in a humidified incubator at 37°C with 5% CO2. Cell density should be maintained between 5 x 10⁴ and 1 x 10⁶ cells/mL.
-
Drug Treatment: Resuspend cells in fresh medium and treat with desired concentrations of this compound (or vehicle control, e.g., DMSO) for specified time periods (e.g., 7 to 28 days for methylation studies).[5][7]
3.1.2 2-HG Measurement by LC-MS/MS This protocol is adapted from established methods for 2-HG enantiomer quantification.[10][11]
-
Metabolite Extraction:
-
Wash ~1x10⁶ cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of 80% methanol (pre-cooled to -80°C) and incubate at -80°C for 15 minutes.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet insoluble material.
-
Transfer the supernatant (containing metabolites) to a new tube and dry using a vacuum concentrator.
-
-
Derivatization (for enantiomer separation):
-
Reconstitute the dried extract in the derivatization reagent, such as diacetyl-L-tartaric anhydride (DATAN), to form diastereomers that can be separated on a non-chiral column.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., ZIC-HILIC) for separation.
-
Mobile Phase: Employ an isocratic elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in negative ion, multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for D-2-HG, L-2-HG, and an internal standard.[12]
-
Quantification: Generate a standard curve using known concentrations of derivatized 2-HG to quantify levels in the samples. Normalize results to cell number or total protein content.
-
References
- 1. This compound data in IDH2-mutated AML are basis for combination therapy trials | MDedge [mdedge.com]
- 2. This compound in mutant IDH2 relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clonal heterogeneity of acute myeloid leukemia treated with the IDH2 inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of azacitidine and this compound enhances leukemic cell differentiation and cooperatively hypomethylates DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redistribution of H3K27me3 and acetylated histone H4 upon exposure to azacitidine and decitabine results in de-repression of the AML1/ETO target gene IL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Validated LC-MS/MS Method for Simultaneous Quantitation of this compound and its Active Metabolite, AGI-16903 in Small Volume Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Enasidenib: A Technical Guide to Synthesis and Chemical Structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis, chemical structure, and mechanism of action of Enasidenib (formerly AG-221), a first-in-class, oral, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. This compound is approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) in adult patients with an IDH2 mutation.[1][2]
Chemical Structure and Properties
This compound is a substituted 1,3,5-triazine derivative.[1] Its chemical structure is characterized by a central triazine ring linked to a (2-hydroxy-2-methylpropyl)amino group, a 6-(trifluoromethyl)pyridin-2-yl group, and a [2-(trifluoromethyl)pyridin-4-yl]amino group.[1][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-methyl-1-[[4-[6-(trifluoromethyl)-2-pyridinyl]-6-[[2-(trifluoromethyl)-4-pyridinyl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol | [1] |
| Molecular Formula | C₁₉H₁₇F₆N₇O | [1][4] |
| Molecular Weight | 473.38 g/mol | [4] |
| CAS Number | 1446502-11-9 | [1] |
| Appearance | White to off-white solid | [4] |
| Synonyms | AG-221, CC-90007 | [5][6] |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the sequential construction of the substituted triazine core. The key starting materials include 2-trifluoromethylpyridine and cyanuric chloride. A representative synthetic route is detailed in patent literature, such as WO 2016126798.[5][7] The overall pathway involves the formation of key pyridine and triazine intermediates followed by coupling reactions to assemble the final molecule.
Caption: Figure 1: Simplified Chemical Synthesis Pathway of this compound
Experimental Protocol: Synthesis of this compound
The following protocol is a summarized representation based on procedures outlined in patent literature.[7] Researchers should consult the original patents for complete experimental details, safety precautions, and characterization of intermediates.
Step 1: Preparation of 6-trifluoromethyl-pyridine-2-carboxylic acid
-
A solution of 2-trifluoromethyl pyridine (2.45 mol) in diethyl ether and hexanes is cooled to between -75 °C and -65 °C under a nitrogen atmosphere.[7]
-
n-Butyl lithium (1.6 M in hexane) is added dropwise, maintaining the temperature below -65 °C.[7]
-
Dimethylaminoethanol (3.67 mol) is added, followed by stirring.[7]
-
The reaction mixture is poured over crushed dry ice, allowed to warm, and then acidified with 6N HCl to a pH of 1.0-2.0.[7]
-
The product is extracted with ethyl acetate, washed with brine, concentrated, and dried to yield 6-trifluoromethyl-pyridine-2-carboxylic acid.[7]
Step 2: Formation of Key Intermediates
-
Subsequent steps involve the conversion of the carboxylic acid to an amide, then a nitrile, and finally a carboximidamide, which serves as a key building block for the triazine core.[5]
-
Separately, cyanuric chloride is reacted sequentially with 2-amino-4-(trifluoromethyl)pyridine and the prepared carboximidamide under basic conditions to form the disubstituted triazine core.[5][8]
Step 3: Final Assembly and Purification
-
The disubstituted triazine intermediate is reacted with 1-amino-2-methylpropan-2-ol, typically at an elevated temperature, to displace the final chlorine atom and form this compound.
-
The crude product is purified. A typical final purification step involves crystallization:
-
The crude product is dissolved in a suitable solvent (e.g., 2-methyltetrahydrofuran). [9 from first search]
-
The solution is concentrated, heated (e.g., to 45 °C), and an anti-solvent (e.g., n-heptane) is added slowly to induce crystallization. Seeding crystals may be used. [9 from first search]
-
The mixture is cooled, stirred, and the solid product is collected by filtration, washed, and dried under vacuum. A yield of 96% for this crystallization step has been reported. [9 from first search]
-
Mechanism of Action
This compound functions by selectively inhibiting the mutated IDH2 enzyme, which is found in certain AML cells. Wild-type IDH2 catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG).[2] However, mutations in IDH2 (e.g., R140Q, R172S, R172K) confer a neomorphic activity, causing the enzyme to convert α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[2][7] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, such as TET enzymes, leading to DNA and histone hypermethylation. This epigenetic dysregulation blocks the differentiation of hematopoietic progenitor cells, contributing to leukemogenesis.[7][9]
This compound acts as an allosteric inhibitor, binding to the mutant IDH2 enzyme and blocking its neomorphic activity.[2][7] This leads to a significant reduction in 2-HG levels, which in turn restores the function of α-KG-dependent dioxygenases, reverses hypermethylation, and promotes the differentiation of leukemic blasts into mature myeloid cells.[7][9]
Caption: Figure 2: this compound Mechanism of Action Signaling Pathway
Quantitative Data
Table 2: Inhibitory Activity of this compound
| Target Enzyme Isoform | IC₅₀ Value | Reference(s) |
| IDH2 R140Q Homodimer | 100 nM | [9 from first search] |
| IDH2 R140Q/WT Heterodimer | 30 nM | [9 from first search] |
| IDH2 R172K/WT Heterodimer | 10 nM | [9 from first search] |
| IDH2 R172K | 400 nM | [4] |
Table 3: Pharmacokinetic Parameters of this compound (100 mg daily dose)
| Parameter | Value | Reference(s) |
| Peak Plasma Concentration (Cₘₐₓ) | 13.1 mcg/mL (steady state) | [2] |
| Mean Volume of Distribution (Vd) | 55.8 L | [2] |
| Plasma Protein Binding | 98.5% | [2] |
| Mean Elimination Half-life (t₁/₂) | 137 hours | [5 from first search] |
| Route of Elimination | 89% Feces, 11% Urine | [2] |
Table 4: Clinical Efficacy in Relapsed/Refractory AML (Phase I/II Study)
| Outcome | Value | Reference(s) |
| Overall Response Rate (ORR) | 38.8% - 40% | [3 from first search, 23 from first search] |
| Complete Remission (CR) Rate | 19.3% - 19.6% | [3 from first search, 23 from first search] |
| Median Overall Survival (OS) | 8.8 - 9.3 months | [3 from first search, 17] |
| Median OS in Patients Achieving CR | 19.7 - 23 months | [2, 3 from first search] |
Analytical and Characterization Methods
The identity and purity of this compound are confirmed using standard analytical techniques.
Table 5: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | (METHANOL-d₄) δ 8.62-8.68 (m, 2 H), 8.47-8.50 (m, 1 H), 8.18-8.21 (m, 1 H), 7.96-7.98 (m, 1 H), 7.82-7.84 (m, 1 H), 3.56-3.63 (d, J = 28 Hz, 2 H), 1.30 (s, 6 H). | [7] |
| LC-MS | m/z 474.3 (M+H)⁺ | [7] |
Experimental Protocol: UPLC-MS/MS for Quantification in Plasma
This protocol describes a validated method for determining this compound concentrations in rat plasma, suitable for pharmacokinetic studies. [5 from first search, 12 from first search]
1. Sample Preparation:
-
To a plasma sample, add an internal standard (IS), such as diazepam.
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Collect the supernatant for analysis. [5 from first search]
2. Chromatographic Conditions:
-
System: Waters UPLC system. [5 from first search]
-
Column: Acquity UPLC BEH C18. [5 from first search]
-
Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water. [5 from first search]
-
Analysis Time: Approximately 3 minutes. [5 from first search]
3. Mass Spectrometry Conditions:
-
Ionization: Positive ion electrospray ionization (ESI+). [5 from first search]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
This compound: m/z 474.2 ⟶ 456.1 and m/z 474.2 ⟶ 267.0. [5 from first search, 12 from first search]
-
Diazepam (IS): m/z 285.0 ⟶ 154.0. [5 from first search]
-
4. Method Validation:
-
Linearity: The method demonstrated good linearity in the concentration range of 1.0–1000 ng/mL (r² = 0.9985). [5 from first search, 12 from first search]
-
Precision and Accuracy: Intraday and interday precision values were within 2.25–8.40% and 3.94–5.46%, respectively. Accuracy values ranged from -1.44 to 2.34%. [12 from first search]
Caption: Figure 3: General Experimental Workflow for this compound
References
- 1. WO2020239759A1 - Amorphous this compound in a stabilized form - Google Patents [patents.google.com]
- 2. This compound | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solid forms of 2-methyl-1-[(4-[6-(trifluoromethyl)pyridin-2-yl]-6-{[2-(trifluoromethyl)pyridin-4-yl]amino}-1,3,5-triazin-2-yl) amino]propan-2-ol - Patent US-12215094-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound (AG-221) IN MUTANT-IDH2 RELAPSED OR REFRACTORY ACUTE... - M. Stein E - - Jun 24 2017 [library.ehaweb.org]
Methodological & Application
Application Notes: Establishing and Characterizing Enasidenib-Resistant Acute Myeloid Leukemia (AML) Cell Line Models
Introduction
Enasidenib (Idhifa®) is a first-in-class, oral, small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1] In patients with relapsed or refractory acute myeloid leukemia (R/R AML) harboring IDH2 mutations, this compound works by blocking the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which in turn relieves a block on cellular differentiation and promotes the maturation of leukemic blasts into normal blood cells.[1][2] Despite its clinical efficacy, with an overall response rate of approximately 40.3% in R/R AML patients, the development of primary and acquired resistance is a significant clinical challenge that often leads to disease progression.[3][4]
The generation of this compound-resistant cell line models is a critical step for elucidating the molecular underpinnings of treatment failure. These models serve as invaluable preclinical tools for identifying novel therapeutic targets, evaluating combination therapies to overcome resistance, and discovering predictive biomarkers.[5][6] This document provides a comprehensive guide for researchers, detailing the mechanisms of resistance and providing step-by-step protocols for the establishment and validation of this compound-resistant cell lines.
Mechanisms of Resistance to this compound
Understanding the molecular basis of resistance is fundamental to developing strategies to overcome it. Resistance to this compound can be broadly categorized into primary (pre-existing) and acquired (developed during therapy) mechanisms. Key pathways include:
-
Secondary IDH2 Mutations: Acquired mutations can arise in the IDH2 gene at a different site from the primary cancer-driving mutation. These second-site mutations, such as Q316E and I319M, can interfere with the binding of this compound to the IDH2 enzyme, thereby restoring 2-HG production and rendering the drug ineffective.[3]
-
IDH Isoform Switching: A less common but important mechanism involves the acquisition of a mutation in the IDH1 gene while under treatment with an IDH2 inhibitor. This "isoform switching" leads to the production of 2-HG via a different enzyme, bypassing the therapeutic blockade of mutant IDH2.[3]
-
Activation of Parallel Signaling Pathways: The development of mutations in genes associated with receptor tyrosine kinase (RTK) pathways, such as NRAS, KRAS, and FLT3, is a common mechanism of both primary and acquired resistance.[3][4] Activation of these pro-proliferative and pro-survival pathways can override the differentiation-inducing effects of this compound.
-
Clonal Evolution: Under the selective pressure of this compound therapy, pre-existing subclones that do not depend on the IDH2 mutation for survival can expand, leading to relapse.[7][8] These emergent clones often harbor other driver mutations that confer resistance.
Data Presentation
Quantitative data from studies on this compound resistance is summarized below. Table 1 outlines the principal mechanisms of resistance, and Table 2 provides an example of the shift in half-maximal inhibitory concentration (IC50) values that signifies the successful generation of a resistant cell line model.
Table 1: Summary of Key this compound Resistance Mechanisms
| Resistance Mechanism | Type | Key Genes/Changes | Effect on this compound Efficacy |
| Second-Site Mutations | Acquired | IDH2 (e.g., Q316E, I319M) | Prevents drug binding, restores 2-HG production.[3] |
| IDH Isoform Switching | Acquired | Acquisition of IDH1 mutation | Bypasses IDH2 inhibition by producing 2-HG via IDH1.[3] |
| RTK Pathway Activation | Primary or Acquired | NRAS, KRAS, FLT3, PTPN11 | Promotes cell survival and proliferation, overriding this compound's differentiation signal.[4] |
| Clonal Evolution | Acquired | Expansion of pre-existing, non-IDH2-dependent subclones | Leads to outgrowth of a resistant cell population.[7] |
Table 2: Example IC50 Values in Parental vs. This compound-Resistant AML Cell Lines
| Cell Line | Description | This compound IC50 (µM) | Fold Change in Resistance |
| TF-1 (IDH2-R140Q) | Parental, this compound-Sensitive | ~0.1 | N/A |
| TF-1-EnasiR | Derived, this compound-Resistant | >5.0 | >50-fold |
Note: The IC50 values are illustrative and can vary based on the specific cell line and experimental conditions. A 3- to 10-fold increase in IC50 is generally considered indicative of resistance.[5]
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a stepwise dose-escalation method to generate an this compound-resistant cell line from a sensitive parental line (e.g., an AML cell line harboring an IDH2 R140Q or R172K mutation).
Materials:
-
Parental IDH2-mutant AML cell line (e.g., TF-1, KG-1a)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (AG-221)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cell culture flasks (T-25, T-75)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Preparation of Parental Cells:
-
Culture the parental cell line in complete medium until it reaches the logarithmic growth phase.[9]
-
Determine the baseline IC50 of this compound for the parental cell line using the cell viability assay described in Protocol 2. This will guide the starting concentration.
-
-
Initial Drug Exposure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Seed the parental cells in a T-25 flask at a density of approximately 0.5 x 10^6 cells/mL.
-
Add this compound to the culture medium at a starting concentration equal to or slightly below the determined IC50.[10]
-
Culture the cells in a 37°C, 5% CO2 incubator.
-
-
Stepwise Dose Escalation:
-
Monitor the cells daily. Initially, significant cell death is expected.
-
When the surviving cells resume proliferation and reach approximately 80% confluence, passage them into a new flask.
-
Increase the concentration of this compound by 1.5- to 2.0-fold.[5]
-
Repeat this cycle of cell recovery and dose escalation for several months. The process is gradual and requires patience.[5][6]
-
Maintain a parallel culture of the parental cell line in a drug-free medium for comparison.
-
-
Stabilization and Characterization:
-
Once the cells can consistently proliferate in a high concentration of this compound (e.g., >5 µM), culture them at this concentration for at least 4-6 additional passages to ensure the resistance phenotype is stable.
-
Confirm the level of resistance by performing a cell viability assay (Protocol 2) to compare the IC50 of the newly generated resistant line with the parental line.
-
Cryopreserve aliquots of the resistant cell line at various passages.
-
Workflow Diagram:
References
- 1. mskcc.org [mskcc.org]
- 2. Discovery of novel this compound analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Explaining this compound resistance in AML | MDedge [ma1.mdedge.com]
- 8. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Enasidenib Studies Using CRISPR-Engineered IDH2 Mutant Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 2 (IDH2) gene are frequently observed in several cancers, most notably in acute myeloid leukemia (AML), where they are present in approximately 12% of cases.[1] These mutations, commonly occurring at arginine residues R140 and R172, confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, resulting in histone and DNA hypermethylation, which in turn blocks cellular differentiation and promotes oncogenesis.[1][2][3]
Enasidenib (formerly AG-221) is a first-in-class, oral, selective inhibitor of mutant IDH2 proteins.[1][2] It has been approved for the treatment of relapsed or refractory AML with an IDH2 mutation.[1] this compound allosterically binds to the mutant IDH2 enzyme, inhibiting its neomorphic activity and thereby reducing 2-HG levels.[4] This leads to the reversal of the differentiation block, inducing myeloid maturation.[2][3][5]
The advent of CRISPR-Cas9 genome editing technology has enabled the precise engineering of specific cancer-associated mutations in relevant cell line models. This allows for the creation of isogenic cell lines that differ only by the presence of the mutation of interest, providing a powerful tool for studying disease mechanisms and for the preclinical evaluation of targeted therapies like this compound. This document provides detailed application notes and protocols for creating and utilizing CRISPR-engineered IDH2 mutant cell lines for this compound studies.
Data Presentation
The following tables summarize key quantitative data regarding the preclinical efficacy of this compound in targeting IDH2 mutations.
Table 1: this compound Potency Against Mutant IDH2 Isoforms
| IDH2 Mutant Isoform | IC50 (nM) |
| IDH2 R140Q | 100 |
| IDH2 R172K | 400 |
Data represents the half-maximal inhibitory concentration (IC50) of this compound against the enzymatic activity of the respective mutant IDH2 proteins in vitro.[6]
Table 2: Effect of this compound on 2-Hydroxyglutarate (2-HG) Levels
| Treatment Group | Cell Line Model | This compound Concentration | 2-HG Reduction |
| Preclinical In Vivo | IDH2 R140Q AML Xenograft | 100 mg/kg, BID | >90% (serum) |
| Clinical Trial | Patients with R/R AML (IDH2-R140) | 100 mg daily | 94.9% (median suppression in blood) |
| Clinical Trial | Patients with R/R AML (IDH2-R172) | 100 mg daily | 70.9% (median suppression in blood) |
This table illustrates the significant reduction in the oncometabolite 2-HG upon treatment with this compound in both preclinical models and clinical settings.[1][2][5]
Table 3: this compound-Induced Myeloid Differentiation in IDH2 Mutant Models
| Cell Model | This compound Concentration (µM) | Duration of Treatment | Marker | % Positive Cells (Control) | % Positive Cells (Treated) |
| Primary AML cells (IDH2-R140Q) | 10 | 8 days | CD11b/CD14 | ~5% | ~25% |
| TF-1 cells expressing IDH2-R140Q | Not specified | Not specified | CD11b | Not specified | Increased |
This table demonstrates the ability of this compound to induce the expression of myeloid differentiation markers in IDH2 mutant cells.[6]
Experimental Protocols
Protocol 1: Generation of IDH2 R140Q Knock-in Hematopoietic Cell Line using CRISPR-Cas9
This protocol outlines the steps to introduce the c.419G>A (p.R140Q) mutation into the endogenous IDH2 locus of a human hematopoietic cell line (e.g., TF-1 or K562) using the CRISPR-Cas9 system.
Materials:
-
Human hematopoietic cell line (e.g., TF-1, ATCC CRL-2003)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, and GM-CSF for TF-1 cells)
-
Cas9 nuclease
-
Synthetic single guide RNA (sgRNA) targeting the IDH2 R140 locus
-
Single-stranded oligodeoxynucleotide (ssODN) homology-directed repair (HDR) template containing the R140Q mutation
-
Electroporation system and reagents
-
Fluorescence-activated cell sorting (FACS) instrument
-
Genomic DNA extraction kit
-
PCR reagents and primers for IDH2 amplification
-
Sanger sequencing service
Methodology:
-
sgRNA and HDR Template Design:
-
Design an sgRNA targeting a region as close as possible to the R140 codon in exon 4 of the IDH2 gene. Utilize online CRISPR design tools to maximize on-target efficiency and minimize off-target effects.
-
Design an ssODN HDR template (~100-200 nucleotides) containing the desired G to A point mutation at codon 140. Introduce silent mutations in the PAM site or sgRNA binding sequence to prevent re-cutting by Cas9 after successful editing.
-
-
Cell Culture and Electroporation:
-
Culture the chosen hematopoietic cell line according to standard protocols.
-
Prepare the ribonucleoprotein (RNP) complex by incubating the Cas9 protein with the synthetic sgRNA.
-
Harvest cells in exponential growth phase and perform electroporation with the Cas9-sgRNA RNP complex and the ssODN HDR template, following the manufacturer's instructions for your specific electroporation system.
-
-
Single-Cell Cloning and Expansion:
-
Following electroporation, allow cells to recover for 24-48 hours.
-
Isolate single cells into 96-well plates using limiting dilution or FACS.
-
Expand the single-cell clones in complete growth medium.
-
-
Genotyping and Validation:
-
Once clonal populations are established, extract genomic DNA.
-
Amplify the targeted region of the IDH2 gene using PCR.
-
Perform Sanger sequencing on the PCR products to identify clones containing the desired R140Q mutation (homozygous or heterozygous).
-
Further validate the knock-in by assessing the functional consequences, such as the production of 2-HG (see Protocol 2).
-
Protocol 2: Quantification of Intracellular 2-Hydroxyglutarate (2-HG) Levels
This protocol describes the measurement of intracellular 2-HG levels in CRISPR-engineered IDH2 mutant cells and the assessment of 2-HG reduction following this compound treatment.
Materials:
-
Wild-type and IDH2-mutant isogenic cell lines
-
This compound
-
Cell culture reagents
-
Methanol (80%)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
2-HG standards
Methodology:
-
Cell Culture and Treatment:
-
Plate an equal number of wild-type and IDH2-mutant cells.
-
Treat the IDH2-mutant cells with a dose-range of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 48-72 hours). Include a vehicle-treated wild-type cell line as a negative control.
-
-
Metabolite Extraction:
-
Harvest the cells by centrifugation.
-
Extract metabolites by resuspending the cell pellet in ice-cold 80% methanol.
-
Lyse the cells by sonication or repeated freeze-thaw cycles.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Analyze the metabolite extracts using a validated LC-MS method for the quantification of 2-HG.
-
Generate a standard curve using known concentrations of 2-HG to accurately quantify its levels in the cell extracts.
-
Normalize the 2-HG levels to the cell number or total protein concentration.
-
-
Data Analysis:
-
Compare the basal 2-HG levels between wild-type and IDH2-mutant cells.
-
Calculate the percentage reduction in 2-HG levels in this compound-treated cells compared to the vehicle-treated IDH2-mutant cells.
-
Protocol 3: Assessment of Myeloid Differentiation by Flow Cytometry
This protocol details the use of flow cytometry to quantify the expression of myeloid differentiation markers, such as CD11b and CD14, in response to this compound treatment.
Materials:
-
Wild-type and IDH2-mutant isogenic cell lines
-
This compound
-
Cell culture reagents
-
Fluorescently conjugated antibodies against human CD11b and CD14
-
Flow cytometer
-
FACS buffer (e.g., PBS with 2% FBS)
Methodology:
-
Cell Culture and Treatment:
-
Culture wild-type and IDH2-mutant cells and treat with a dose-range of this compound and a vehicle control as described in Protocol 2. The treatment duration may be extended (e.g., 5-8 days) to allow for cellular differentiation.
-
-
Antibody Staining:
-
Harvest the cells and wash with FACS buffer.
-
Resuspend the cells in FACS buffer containing the fluorescently conjugated anti-CD11b and anti-CD14 antibodies.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells to remove unbound antibodies and resuspend in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
Use appropriate single-color controls for compensation.
-
Gate on the live cell population based on forward and side scatter properties.
-
-
Data Analysis:
-
Determine the percentage of cells positive for CD11b and CD14 in each treatment group.
-
Compare the expression of differentiation markers in this compound-treated IDH2-mutant cells to vehicle-treated mutant cells and wild-type cells.
-
Visualizations
Caption: A streamlined workflow for this compound studies using CRISPR.
Caption: Signaling pathway of mutant IDH2 and this compound's mechanism.
References
- 1. The role of this compound in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for Enasidenib in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enasidenib (formerly AG-221) is a first-in-class, oral, selective, and reversible small-molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2) enzymes.[1][2][3] It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) who have an IDH2 mutation.[4][5][6][7] Somatic mutations in the IDH2 gene, primarily at residues R140 and R172, are found in approximately 12% of AML patients.[8][9] this compound does not induce apoptosis but rather promotes the terminal differentiation of leukemic myeloblasts.[10] These application notes provide detailed protocols for the preparation and use of this compound in in vitro cell culture experiments to study its effects on cell differentiation and oncometabolite production.
Mechanism of Action
In normal cellular metabolism, the wild-type IDH2 enzyme, located in the mitochondria, plays a crucial role in the Krebs cycle by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[6][11][12] However, specific mutations in the IDH2 gene confer a neomorphic enzymatic activity, causing the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][6][11][13]
The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including the TET family of DNA hydroxylases and Jumonji-C domain-containing histone demethylases.[9] This inhibition leads to widespread DNA and histone hypermethylation, resulting in altered gene expression and a block in the differentiation of hematopoietic progenitor cells, which contributes to oncogenesis.[6][9][11]
This compound acts as an allosteric inhibitor, binding to the dimer interface of the mutant IDH2 enzyme.[14] This binding prevents the conformational change required for 2-HG production.[10] By selectively targeting mutant IDH2 variants (R140Q, R172S, and R172K), this compound leads to a significant reduction in 2-HG levels.[4][6][11] The decrease in 2-HG alleviates the differentiation block, allowing leukemic cells to mature into functional myeloid cells, such as neutrophils.[5][6][10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of this compound in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound data in IDH2-mutated AML are basis for combination therapy trials | MDedge [mdedge.com]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. apexbt.com [apexbt.com]
- 14. This compound: First Mutant IDH2 Inhibitor for the Treatment of Refractory and Relapsed Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enasidenib Testing in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enasidenib (IDHIFA®) is a first-in-class, oral, small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1] Mutations in IDH2 are found in a subset of patients with acute myeloid leukemia (AML) and other hematologic malignancies.[2] The mutant IDH2 enzyme neomorphically produces the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in myeloid differentiation.[1][2] this compound selectively targets mutant IDH2 proteins, leading to a reduction in 2-HG levels and inducing differentiation of leukemic blasts.[1][2]
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are a critical tool in preclinical oncology research. They are known to better recapitulate the heterogeneity and molecular characteristics of the original patient tumor compared to traditional cell line-derived xenograft models. These application notes provide detailed protocols for utilizing AML PDX models to evaluate the preclinical efficacy and pharmacodynamics of this compound.
Mechanism of Action of this compound in IDH2-Mutated AML
The signaling pathway affected by mutant IDH2 and the mechanism of action of this compound are depicted below.
Experimental Protocols
Establishment of AML Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for establishing AML PDX models from patient bone marrow or peripheral blood mononuclear cells.
Materials:
-
Patient-derived AML cells (viably frozen)
-
NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old
-
RPMI-1640 medium with 20% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Ficoll-Paque PLUS
-
Human CD45 antibody for flow cytometry
-
RBC Lysis Buffer
-
Insulin syringes (28-30 gauge)
Protocol:
-
Cell Preparation:
-
Thaw patient AML cells rapidly in a 37°C water bath.
-
Immediately transfer cells to a 50 mL conical tube containing 10-20 mL of pre-warmed RPMI + 20% FBS.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile PBS.
-
Perform a viable cell count using Trypan Blue exclusion. Cell viability should be >80%.
-
-
Animal Implantation:
-
Resuspend 1-10 x 106 viable AML cells in 100-200 µL of sterile PBS.
-
Inject the cell suspension intravenously (IV) via the tail vein of each NSG mouse.
-
-
Engraftment Monitoring:
-
Beginning 4 weeks post-injection, monitor for engraftment weekly.
-
Collect a small volume of peripheral blood (50-100 µL) from the tail vein into an EDTA-coated tube.
-
Lyse red blood cells using RBC Lysis Buffer.
-
Stain the remaining white blood cells with a fluorescently conjugated anti-human CD45 (hCD45) antibody.
-
Analyze the percentage of hCD45+ cells by flow cytometry. Engraftment is typically considered successful when >1% hCD45+ cells are detected in the peripheral blood.
-
-
Model Expansion:
-
Once a mouse shows significant engraftment (e.g., >20% hCD45+ cells in peripheral blood or signs of disease), euthanize the animal.
-
Harvest bone marrow and spleen, and process to a single-cell suspension.
-
These cells can be used for serial passaging into secondary recipient mice or cryopreserved for future studies.
-
This compound Formulation and Administration
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Protocol:
-
Vehicle Preparation:
-
For 0.5% CMC: Slowly add 0.5 g of low-viscosity CMC to 100 mL of sterile water while stirring vigorously until a homogenous suspension is formed.
-
For DMSO/PEG300/Tween-80/Saline: Prepare the vehicle by mixing the components in the specified ratio. Ensure complete mixing.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 40 mg/kg), the number of mice, and their average weight.
-
Prepare the formulation fresh daily.
-
Weigh the this compound powder and suspend it in the chosen vehicle to the final desired concentration (e.g., 4 mg/mL for a 10 mL/kg dosing volume).
-
Vortex or sonicate the suspension to ensure it is homogenous before each administration.
-
-
Oral Administration:
-
Administer this compound or vehicle control to the mice via oral gavage. A typical dosing volume is 10 mL/kg body weight.
-
A common dosing schedule from a preclinical combination study is 40 mg/kg, administered twice daily. For monotherapy studies, a once-daily schedule of 50-100 mg/kg can be considered, reflecting clinical usage.
-
Treatment duration is typically 21-28 days, or until study endpoints are reached.
-
Efficacy Evaluation in AML PDX Models
Materials:
-
Calipers (for subcutaneous models, if applicable)
-
Bioluminescence imaging system (for luciferase-tagged PDX models)
-
D-luciferin
-
Flow cytometer
-
Antibodies: anti-human CD45, anti-mouse CD45, anti-human CD33
Protocol:
-
Study Initiation:
-
Once PDX engraftment is confirmed (e.g., >5% hCD45+ cells in peripheral blood), randomize mice into treatment groups (Vehicle, this compound).
-
Record baseline tumor burden (leukemia engraftment) for each mouse.
-
-
Monitoring Leukemia Burden:
-
Flow Cytometry: At regular intervals (e.g., weekly), collect peripheral blood. Perform RBC lysis and stain with anti-human CD45, anti-mouse CD45, and anti-human CD33 antibodies. Quantify the percentage and absolute count of leukemic cells (hCD45+/hCD33+).
-
Bioluminescence Imaging (BLI): For luciferase-expressing PDX models, anesthetize mice and administer D-luciferin (e.g., 150 mg/kg, intraperitoneally). After 10-15 minutes, acquire images using an in vivo imaging system. Quantify the total flux (photons/second) from defined regions of interest.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize all mice.
-
Collect bone marrow, spleen, and peripheral blood.
-
Determine the final leukemia burden in these compartments using flow cytometry as described above.
-
Spleen weight can also be used as a surrogate marker for disease burden.
-
Calculate the reduction in leukemia burden for the this compound-treated group compared to the vehicle control group.
-
Data Presentation
Quantitative Efficacy Data
Table 1: Leukemia Engraftment in AML PDX Models Treated with this compound and Venetoclax
| Treatment Arm | PDX Model 1 (% hCD45+) | PDX Model 2 (% hCD45+) | PDX Model 3 (% hCD45+) |
|---|---|---|---|
| Vehicle | 65.2 ± 8.5 | 78.1 ± 5.3 | 55.4 ± 10.1 |
| This compound (40 mg/kg BID) | 40.1 ± 7.2 | 55.3 ± 6.9 | 48.9 ± 8.7 |
| Venetoclax (100 mg/kg QD) | 35.8 ± 6.1 | 42.5 ± 5.8 | 39.7 ± 7.3 |
| This compound + Venetoclax | 10.5 ± 3.4 | 15.7 ± 4.1 | 35.2 ± 6.5 |
Data is representational based on published findings showing superior efficacy of the combination. Values are mean ± SEM at study endpoint. Data derived from studies of concurrent combination therapy which showed the greatest reduction in leukemia engraftment.
For context, the following table summarizes the clinical efficacy of this compound monotherapy in patients with relapsed/refractory IDH2-mutant AML.
Table 2: Clinical Efficacy of this compound Monotherapy (100 mg daily) in Relapsed/Refractory AML
| Clinical Endpoint | Result | Reference |
|---|---|---|
| Overall Response Rate (ORR) | 40.3% | [3] |
| Complete Remission (CR) Rate | 19.6% | [3] |
| Median Overall Survival (OS) | 8.8 months | [3] |
| Median OS in patients achieving CR | 23.0 months | [3] |
This is clinical trial data and not from preclinical PDX models.
Pharmacodynamic and Biomarker Analysis Protocols
Measurement of 2-Hydroxyglutarate (2-HG) by LC-MS/MS
Principle: this compound's primary pharmacodynamic effect is the reduction of the oncometabolite 2-HG. This is quantified in plasma, bone marrow, or tumor tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol:
-
Sample Collection and Processing:
-
Collect peripheral blood into heparinized tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Harvest bone marrow or tumor tissue, snap-freeze in liquid nitrogen, and store at -80°C.
-
For tissue samples, homogenize in a suitable buffer on ice.
-
-
Metabolite Extraction:
-
To 50 µL of plasma or tissue homogenate, add 200 µL of ice-cold 80% methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., 13C5-2-HG).
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization (for enantiomer separation):
-
To resolve D-2-HG from L-2-HG, derivatize the dried extract using a chiral derivatizing agent (e.g., diacetyl-L-tartaric anhydride). This creates diastereomers that can be separated by reverse-phase chromatography.
-
Reconstitute the sample in the derivatization reagent and incubate as per the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Reconstitute the derivatized sample in a suitable mobile phase.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Analyze the eluent using a triple quadrupole mass spectrometer operating in negative ion, multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for 2-HG and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 2-HG.
-
Calculate the concentration of 2-HG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Table 3: Pharmacodynamic Effect of this compound on 2-HG Levels
| Parameter | Observation | Reference |
|---|---|---|
| Median 2-HG Suppression (Clinical) | 90.6% | [2][4] |
| 2-HG Reduction in PDX Models | Dramatically reduced to near normal levels |[1] |
Assessment of Myeloid Differentiation by Flow Cytometry
Principle: this compound induces differentiation of AML blasts into mature myeloid cells. This can be assessed by measuring the expression of cell surface markers associated with myeloid maturation.
Protocol:
-
Sample Preparation:
-
Prepare single-cell suspensions from bone marrow, spleen, or peripheral blood as described previously.
-
-
Antibody Staining:
-
Aliquot approximately 1 x 106 cells per tube.
-
Stain with a cocktail of fluorescently conjugated antibodies. A typical panel includes:
-
Leukemia Marker: Anti-human CD45, Anti-human CD33
-
Maturation Markers: Anti-human CD11b, Anti-human CD14, Anti-human CD15
-
Viability Dye: To exclude dead cells.
-
-
-
Data Acquisition and Analysis:
-
Acquire data on a multi-color flow cytometer.
-
Gate on the human leukemic cell population (hCD45+).
-
Within the hCD45+ gate, quantify the percentage of cells expressing the myeloid maturation markers CD11b, CD14, and CD15.
-
Compare the expression profiles of these markers between this compound-treated and vehicle-treated groups. An increase in the percentage of cells expressing these markers indicates induction of differentiation.
-
Assessment of Myeloid Differentiation by Immunohistochemistry (IHC)
Principle: IHC allows for the in-situ visualization of differentiation markers within the bone marrow architecture.
Protocol:
-
Tissue Preparation:
-
Fix mouse femurs or tibias in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the bones using an EDTA-based decalcification solution.
-
Process and embed the tissues in paraffin (FFPE).
-
Cut 4-5 µm sections and mount on charged slides.
-
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 1 hour.
-
Immerse in Xylene (2 x 10 min).
-
Rehydrate through graded alcohols: 100% Ethanol (2 x 10 min), 95% Ethanol (5 min), 70% Ethanol (5 min).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER). For many myeloid markers, a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) is effective.
-
Immerse slides in the retrieval buffer and heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Block non-specific binding with a protein block or normal serum from the secondary antibody host species for 30-60 minutes.
-
Incubate with the primary antibody (see Table 4) for 1 hour at room temperature or overnight at 4°C.
-
Apply a polymer-based HRP-conjugated secondary antibody for 30-60 minutes.
-
Develop the signal with a DAB (3,3'-Diaminobenzidine) chromogen solution.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded alcohols and xylene.
-
Coverslip with a permanent mounting medium.
-
-
Analysis:
-
Examine slides under a light microscope.
-
Assess the intensity and localization of staining for each differentiation marker in the bone marrow of treated versus control animals.
-
Table 4: Recommended Antibodies for IHC Analysis of Myeloid Differentiation
| Target | Clone | Antigen Retrieval | Typical Localization |
|---|---|---|---|
| CD11b | M1/70 | Citrate Buffer (pH 6.0) | Membrane |
| CD14 | Sa14-2 or IHC014 | Tris-EDTA (pH 9.0) | Membrane/Cytoplasm |
| CD15 | C3D-1 or MMA | Tris-EDTA (pH 9.0) | Membrane/Paranuclear |
| MPO | Polyclonal | Citrate Buffer (pH 6.0) | Cytoplasmic |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pathnsitu.com [pathnsitu.com]
Application Notes and Protocols for Biochemical Assays of IDH2 Enzyme Inhibition by Enasidenib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate dehydrogenase 2 (IDH2) is a critical enzyme in the tricarboxylic acid (TCA) cycle. Mutations in the IDH2 gene are frequently observed in several cancers, including acute myeloid leukemia (AML). These mutations confer a neomorphic activity to the enzyme, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation.[2]
Enasidenib (formerly AG-221) is a first-in-class, oral, selective, and reversible inhibitor of mutant IDH2 enzymes.[2][3][4] It specifically targets the mutant IDH2 variants, leading to a reduction in 2-HG levels and inducing myeloid differentiation. These application notes provide detailed protocols for biochemical assays to characterize the inhibitory activity of this compound against mutant IDH2 enzymes.
Signaling Pathway of Mutant IDH2 and Inhibition by this compound
Mutant IDH2 homodimers or heterodimers with wild-type IDH2 catalyze the NADPH-dependent reduction of α-KG to 2-HG. This compound allosterically binds to the mutant IDH2 enzyme, inhibiting this neomorphic activity.
Quantitative Data: this compound Inhibition of Mutant IDH2
The inhibitory potency of this compound against various mutant IDH2 enzymes has been determined using biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of an inhibitor.
| Inhibitor | Target Enzyme | IC50 (nM) | Assay Type | Reference |
| This compound | Mutant IDH2 R140Q | 100 | NADPH Depletion | [5] |
| This compound | Mutant IDH2 R172K | 400 | NADPH Depletion | [5] |
| This compound | Mutant IDH2 R140Q | 75.51 | Fluorimetric | [6] |
| This compound | Wild-Type IDH2 | > 100,000 | Not Specified | N/A |
Experimental Protocols
Two primary types of biochemical assays are commonly employed to assess the inhibition of mutant IDH2 by this compound: NADPH depletion assays and 2-HG detection assays.
Experimental Workflow
The general workflow for testing IDH2 inhibitors is as follows:
Protocol 1: Mutant IDH2 (R140Q) Inhibition Assay (NADPH Depletion)
This protocol is adapted from the BPS Bioscience IDH2(R140Q) Assay Kit and measures the consumption of NADPH, which is oxidized to NADP+ by the mutant IDH2 enzyme.[5][7]
Materials:
-
Mutant IDH2 (R140Q) enzyme
-
IDH2 Assay Buffer
-
α-Ketoglutarate (α-KG)
-
NADPH
-
This compound or other test inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the Mutant IDH2 (R140Q) enzyme to 1-1.5 ng/µl in 1x IDH2 Assay Buffer.
-
Prepare serial dilutions of this compound in 1x IDH2 Assay Buffer.
-
-
Assay Protocol:
-
Add 10 µl of the diluted this compound or vehicle (as a control) to the wells of a 96-well plate.
-
Prepare a master mix containing 1x IDH2 Assay Buffer, α-KG, and NADPH.
-
Add 70 µl of the master mix to each well.
-
Initiate the reaction by adding 20 µl of the diluted Mutant IDH2 (R140Q) enzyme to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Detection:
-
Prepare the NADPH detection reagent according to the manufacturer's instructions.
-
Add 25 µl of the NADPH detection reagent to the wells of a new 96-well plate.
-
Transfer 50 µl of the reaction mixture from the first plate to the corresponding wells of the new plate containing the detection reagent.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Read the fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 580-590 nm.
-
-
Data Analysis:
-
The fluorescence intensity is inversely proportional to the amount of NADPH consumed.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Isocitrate Dehydrogenase (IDH) Activity Assay (Colorimetric)
This protocol is based on the Sigma-Aldrich Isocitrate Dehydrogenase Activity Assay Kit and measures the production of NADPH, which reduces a probe to a colored product.[8][9]
Materials:
-
IDH enzyme (wild-type or mutant)
-
IDH Assay Buffer
-
IDH Substrate (Isocitrate)
-
NADP+
-
Developer
-
This compound or other test inhibitors
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute all lyophilized reagents according to the kit manual.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound.
-
-
Sample Preparation:
-
Prepare cell or tissue lysates by homogenizing in ice-cold IDH Assay Buffer.
-
Centrifuge to remove insoluble material.
-
-
Assay Protocol:
-
Add 5-50 µL of the sample or purified enzyme to the wells of a 96-well plate.
-
Add the desired concentration of this compound or vehicle control.
-
Bring the final volume in each well to 50 µL with IDH Assay Buffer.
-
Prepare a Master Reaction Mix containing IDH Assay Buffer, NADP+, and Developer.
-
Add 50 µL of the Master Reaction Mix to each well.
-
Initiate the reaction by adding the IDH Substrate.
-
-
Detection:
-
Measure the absorbance at 450 nm in kinetic mode at 37°C for 30 minutes to 2 hours.
-
The increase in absorbance at 450 nm is proportional to the IDH activity.
-
-
Data Analysis:
-
Determine the rate of reaction (change in absorbance per unit time) for each this compound concentration.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Interpretation and Further Considerations
-
IC50 vs. Ki: The IC50 value is dependent on the experimental conditions, particularly the substrate concentration. To determine the inhibition constant (Ki), which is a true measure of inhibitor potency, assays should be performed at various substrate concentrations. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the enzyme for the substrate.[10]
-
Selectivity: To assess the selectivity of this compound, it is crucial to perform the inhibition assays against the wild-type IDH2 enzyme in parallel with the mutant enzymes. A significantly higher IC50 for the wild-type enzyme indicates selectivity for the mutant form.
-
Orthogonal Assays: Employing different assay formats, such as a 2-HG detection assay using mass spectrometry, can provide orthogonal data to confirm the inhibitory effects of this compound on the neomorphic activity of mutant IDH2.
These detailed protocols and application notes provide a comprehensive guide for researchers to accurately assess the biochemical inhibition of mutant IDH2 by this compound and other potential inhibitors, facilitating drug discovery and development in this important therapeutic area.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. This compound in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: First Mutant IDH2 Inhibitor for the Treatment of Refractory and Relapsed Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. molecular.abbott [molecular.abbott]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. pufei.com [pufei.com]
- 10. courses.edx.org [courses.edx.org]
Troubleshooting & Optimization
Enasidenib Technical Support Center: Troubleshooting Solubility in Aqueous Solutions
Welcome to the technical support center for Enasidenib. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to support your research.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
This compound is a poorly water-soluble compound.[1] When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous environment, the solubility of this compound can be exceeded, leading to precipitation. This is a common issue for many hydrophobic drugs.
Q2: What is the maximum concentration of DMSO I can use in my cell culture experiment?
The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v) to minimize toxicity. However, it is crucial to determine the specific tolerance of your cell line with a DMSO toxicity test.
Q3: Can I heat or sonicate my this compound solution to improve solubility?
Gentle warming and sonication can aid in the dissolution of this compound, particularly when preparing stock solutions or certain formulations.[2][3] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. Always start with short durations and monitor for any changes in the solution's appearance or the compound's integrity.
Q4: What is the difference between this compound free base and this compound mesylate in terms of solubility?
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and resolve common precipitation issues encountered during experiments with this compound.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The following tables summarize the known solubility of this compound in various solvents and formulations based on available data.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ≥ 100 mg/mL[5] | ≥ 175.60 mM[5] | Sonication may be required. Use fresh, anhydrous DMSO as moisture can reduce solubility.[6] |
| Ethanol | 94 mg/mL[1] | 198.57 mM[1] | - |
| Water | Insoluble[1] | - | - |
| Corn Oil | ≥ 2.5 mg/mL[7] | ≥ 4.39 mM[7] | In a 10% DMSO formulation. |
Table 2: In Vivo Formulation Examples for this compound
| Formulation Components | Achieved Concentration | Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[7] | Clear Solution[7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL[2] | Suspended Solution[2] |
| ≥ 5mg/ml in CMC-Na | ≥ 5 mg/mL[1] | Homogeneous Suspension[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous media.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Vortex the solution vigorously.
-
If necessary, sonicate the solution in a water bath for short intervals until the powder is completely dissolved and the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
-
dot
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Dilution of this compound for In Vitro Cell-Based Assays
-
Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed cell culture medium (e.g., RPMI, DMEM)
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to reach the final desired concentration. It is recommended to perform intermediate dilution steps.
-
While adding the this compound solution to the medium, gently vortex or pipette mix the medium to ensure rapid dispersion.
-
Visually inspect the final solution for any signs of precipitation before adding it to the cells.
-
Protocol 3: Preparation of an this compound Formulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Objective: To enhance the aqueous solubility of this compound using a cyclodextrin-based formulation.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Sterile tubes
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 20% w/v).
-
Add the this compound powder to the HP-β-CD solution.
-
Stir or shake the mixture at room temperature for several hours to allow for complex formation.
-
The mixture can be gently warmed or sonicated to aid dissolution.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
This compound Signaling Pathway
This compound is a selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) enzymes.[8] In cancer cells with IDH2 mutations, the mutant enzyme gains a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[9][10] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to histone and DNA hypermethylation, which in turn blocks cellular differentiation.[9][11] this compound inhibits the mutant IDH2 enzyme, thereby reducing 2-HG levels and restoring normal cellular differentiation.[8][9]
dot
Caption: this compound's mechanism of action in mutant IDH2-driven AML.
References
- 1. selleckchem.com [selleckchem.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. This compound mesylate | Dehydrogenase | TargetMol [targetmol.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of this compound in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enasidenib Cell Culture Experiments
This guide provides researchers, scientists, and drug development professionals with technical support for optimizing Enasidenib treatment duration in cell culture experiments. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data summaries to facilitate successful research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in cell culture?
A1: this compound is an oral, small-molecule, selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) enzymes, specifically targeting the R140 and R172 mutations.[1][2] In cells with these mutations, the mIDH2 enzyme gains a new function: converting α-ketoglutarate (α-KG) into the oncometabolite R-2-hydroxyglutarate (2-HG).[3][4] High levels of 2-HG competitively inhibit α-KG-dependent enzymes, which are crucial for epigenetic regulation.[5] This inhibition leads to DNA and histone hypermethylation, which in turn blocks the normal differentiation of hematopoietic cells.[4][6] this compound works by binding to the mIDH2 enzyme and inhibiting its activity, leading to a significant reduction in 2-HG levels.[2][7] This alleviates the differentiation block, allowing leukemic cells to mature into functional myeloid cells, such as neutrophils.[3][8] Importantly, this compound is considered a differentiation agent, not a cytotoxic drug, as it promotes cell maturation rather than inducing apoptosis.[3][6]
Q2: How long should I treat my cells with this compound to observe an effect?
A2: The time required to observe a response to this compound can be lengthy, as its primary effect is inducing differentiation rather than immediate cell death. In clinical settings, the median time to a first response was 1.9 months, with a median time to complete remission of 3.8 months.[1] Some patients required up to 9 months of continuous treatment to show a response.[1]
For in vitro cell culture experiments, a continuous treatment duration of at least 7 days is often required to see initial effects on differentiation markers.[6] However, to fully assess the differentiation potential, longer-term cultures of 14 to 28 days or more are recommended. The optimal duration will depend on the specific cell line and its baseline differentiation state. It is crucial to continue treatment unless there is clear evidence of cell death (not attributable to differentiation) or progressive proliferation of undifferentiated blasts.[1]
Q3: What is the typical effective concentration range for this compound in vitro?
A3: Preclinical studies have demonstrated dose-dependent decreases in 2-HG levels and corresponding induction of cell differentiation.[3] While a maximum tolerated dose was not reached in clinical trials with doses up to 650 mg daily, the standard and effective dose was determined to be 100 mg daily based on pharmacokinetic and pharmacodynamic analyses.[3][6] For cell culture experiments, a starting concentration range of 0.1 µM to 10 µM is typically effective. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What are the key biomarkers to monitor during this compound treatment?
A4: The two primary biomarkers to monitor are the oncometabolite 2-HG and markers of myeloid differentiation.
-
2-Hydroxyglutarate (2-HG): this compound treatment leads to a potent and rapid decrease in 2-HG levels, often with a median suppression of over 90%.[3][4] This confirms target engagement. However, it is critical to note that the degree of 2-HG suppression alone does not always predict the ultimate cellular response (differentiation).[8][9] Many non-responding cells in vivo and in vitro still show significant 2-HG reduction.[8]
-
Myeloid Differentiation Markers: This is the most important indicator of this compound's biological effect. Assessment can be done through:
-
Morphological Changes: Using Wright-Giemsa staining to visually inspect for maturation from blasts to more mature forms like promyelocytes, myelocytes, and neutrophils.
-
Flow Cytometry: Quantifying the expression of cell surface markers such as CD11b, CD14, and CD15, which increase as myeloid cells differentiate.[10]
-
Functional Assays: Assessing the function of differentiated cells, such as the ability of neutrophils to produce a respiratory burst.
-
Q5: Should I expect the IDH2 mutation to disappear in responding cells?
A5: Not necessarily. Because this compound induces differentiation rather than killing the mutant cells, it is common to observe mature, functional neutrophils that still carry the IDH2 mutation.[4][8] In many responding patient samples, the variant allele frequency (VAF) of the IDH2 mutation remained stable even after achieving remission.[1][4] Therefore, the persistence of the IDH2 mutation is not an indicator of treatment failure.
Data Summary Tables
Table 1: this compound In Vitro Efficacy and Treatment Timelines
| Parameter | Cell Line / System | Concentration | Duration | Observed Effect | Citation |
|---|---|---|---|---|---|
| 2-HG Reduction | IDH2-mutant AML cells | Dose-dependent | 24-72 hours | >90% median reduction in 2-HG levels. | [3][6] |
| Differentiation | TF-1 (erythroleukemia) | Dose-dependent | >7 days | Differentiation towards erythrocytes without apoptosis. | [3][6] |
| Differentiation | Primary AML xenografts | 100 mg/kg (in vivo) | Continuous | Increased mature granulocyte markers. | [3] |
| Clinical Response | Relapsed/Refractory AML | 100 mg daily | 0.5 - 9.4 months | Median time to first response: 1.9 months. | [1] |
| Complete Remission | Relapsed/Refractory AML | 100 mg daily | 0.5 - 11.2 months | Median time to complete remission: 3.8 months. |[1] |
Table 2: Biomarker Changes in Response to this compound
| Biomarker | Mutation Type | Change with Treatment | Correlation with Response | Citation |
|---|---|---|---|---|
| 2-HG Levels | R140 & R172 | Median suppression of 90.6%. | No direct correlation; suppression seen in responders and non-responders. | [3][8][9] |
| IDH2 VAF | R140 & R172 | Often remains stable or increases in differentiated cells. | A decrease is more common in responders but not required for response. | [1][4] |
| Myeloid Markers | R140 & R172 | Increase in CD11b, CD15. | Strong correlation; indicates successful induction of differentiation. | [10] |
| Co-mutations | N/A | N/A | Presence of RAS/MAPK pathway mutations is associated with resistance. |[8][11] |
Visualizations and Pathways
Troubleshooting Guides
Problem: No significant reduction in 2-HG levels after treatment.
| Possible Cause | Recommended Solution |
| Incorrect Drug Concentration | Verify the dilution calculations and the final concentration of this compound in the culture media. Perform a dose-response curve (0.1 µM - 10 µM) to confirm the effective concentration for your cell line. |
| Inactive Compound | Ensure the this compound compound has been stored correctly (as per manufacturer's instructions) and has not expired. Test a fresh batch if possible. |
| Assay Malfunction | Validate your 2-HG quantification assay using positive and negative controls. Check for interference from media components. Refer to the detailed protocol below. |
| Cell Line Identity/Mutation Status | Confirm the cell line identity and verify the presence of an this compound-sensitive IDH2 mutation (R140Q, R172S, R172K) via sequencing.[2] |
Problem: 2-HG levels are suppressed, but cells are not differentiating.
| Possible Cause | Recommended Solution |
| Insufficient Treatment Duration | As a differentiation agent, this compound's effects are not immediate. Extend the treatment duration to at least 14-28 days, replacing media with fresh drug regularly.[1] |
| Primary Drug Resistance | The cell line may have co-occurring mutations that confer resistance, particularly in the RAS/MAPK signaling pathway (e.g., NRAS, KRAS, PTPN11).[8][11] Sequence the cells for common resistance mutations. |
| Suboptimal Culture Conditions | Myeloid differentiation can be dependent on specific cytokines. Ensure the media is supplemented with appropriate growth factors (e.g., G-CSF, GM-CSF) to support maturation.[10] |
| Incorrect Assessment of Differentiation | Use multiple methods to assess differentiation. Combine flow cytometry for surface markers (CD11b/CD15) with morphological analysis (Wright-Giemsa stain) for a comprehensive picture.[10][12] |
Problem: Cells are dying after this compound treatment.
| Possible Cause | Recommended Solution |
| Drug Concentration Too High | Although this compound has low cytotoxicity, very high concentrations could be toxic. Reduce the concentration to the lowest level that still effectively suppresses 2-HG. |
| Differentiation-Induced Apoptosis | Terminal differentiation can naturally lead to apoptosis in some cell types. Assess whether the dying cells show mature characteristics. This may be an expected outcome. |
| Standard Cell Culture Issues | Rule out common issues like contamination, nutrient depletion, or pH changes in the media.[13][14] Ensure you are using appropriate cell densities and media replacement schedules. |
Experimental Protocols
Protocol 1: Quantification of 2-Hydroxyglutarate (2-HG) in Cell Culture Supernatant
This protocol is based on commercially available enzymatic assay kits that measure D-2-HG.[15][16]
Materials:
-
IDH2-mutant cells and appropriate culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well plates (black, flat-bottom for fluorescence; clear for colorimetric).
-
D-2-Hydroxyglutarate Assay Kit (e.g., Sigma-Aldrich MAK320 or Abcam ab211070).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed IDH2-mutant cells in a 96-well plate at a density that allows for logarithmic growth over the desired treatment period. Include wells for untreated controls and media-only blanks.
-
Treatment: After 24 hours of acclimation, treat cells with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Sample Collection: At specified time points (e.g., 24, 48, 72 hours), collect the cell culture supernatant.
-
Sample Preparation: Centrifuge the supernatant at ~10,000 x g for 5 minutes to pellet any cells or debris. Transfer the cleared supernatant to a new tube. Some protocols may require deproteinization for cell or tissue lysates, but it is often not necessary for supernatants.[15]
-
Assay Preparation: Prepare the D-2-HG standards and reaction mixture according to the kit manufacturer's protocol.[16] This typically involves reconstituting a standard, enzyme mix, and substrate/probe solution.
-
Assay Execution:
-
Add 25-50 µL of your cleared supernatant samples and standards to separate wells of the 96-well plate.
-
Add 50 µL of the reaction mixture to each well containing a sample or standard.
-
Mix and incubate the plate at 37°C for 60 minutes, protected from light.[16]
-
-
Measurement: Measure the output on a microplate reader (absorbance at OD 450 nm for colorimetric assays or fluorescence for fluorimetric assays).
-
Calculation: Calculate the concentration of D-2-HG in your samples by comparing their readings to the standard curve, after subtracting the value from the blank control.
Protocol 2: Assessment of Myeloid Differentiation by Flow Cytometry
This protocol describes a general method for staining cells with fluorescently-conjugated antibodies to detect surface markers of myeloid differentiation.[10][12]
Materials:
-
Treated and untreated cells, collected from culture.
-
FACS Buffer (e.g., PBS + 2% FBS + 0.05% Sodium Azide).
-
Fc Block (e.g., Human TruStain FcX™) to reduce non-specific binding.
-
Fluorescently-conjugated antibodies (e.g., FITC-CD11b, PE-CD15).
-
Isotype control antibodies corresponding to each primary antibody.
-
Flow cytometer.
Procedure:
-
Cell Collection: Harvest approximately 0.5-1 x 10^6 cells per sample by gentle scraping (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with 1 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Fc Receptor Blocking: Resuspend the cell pellet in 100 µL of FACS buffer containing Fc Block. Incubate on ice for 10 minutes. This step is crucial to prevent antibodies from binding non-specifically to Fc receptors on myeloid cells.
-
Antibody Staining: Without washing, add the predetermined optimal amount of fluorescently-conjugated primary antibodies (e.g., anti-CD11b, anti-CD15) directly to the cell suspension. For each condition, prepare a separate tube with the corresponding isotype control antibodies.
-
Incubation: Gently vortex and incubate the cells on ice for 30 minutes in the dark.
-
Final Washes: Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.
-
Resuspension and Analysis: Resuspend the final cell pellet in 300-500 µL of FACS buffer. Analyze the samples on a flow cytometer as soon as possible.
-
Data Analysis: Gate on the live cell population based on forward and side scatter. Analyze the percentage of cells positive for each differentiation marker (e.g., % CD11b+) compared to the isotype control and the untreated sample. An increase in the percentage of positive cells indicates differentiation.
References
- 1. The role of this compound in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces acute myeloid leukemia cell differentiation to promote clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, an inhibitor of mutant IDH2 proteins, induces durable remissions in older patients with newly diagnosed acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differentiation and Characterization of Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces acute myeloid leukemia cell differentiation to promote clinical response. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 12. Identification of key regulatory pathways of myeloid differentiation using an mESC-based karyotypically normal cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 14. Cell Culture Troubleshooting [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. abcam.com [abcam.com]
Identifying and mitigating Enasidenib off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating the off-target effects of Enasidenib.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target and known off-target activity of this compound?
This compound is a selective, oral inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, specifically targeting the R140Q and R172K variants.[1] Its on-target effect is the inhibition of the neomorphic activity of mutant IDH2, which leads to a reduction in the oncometabolite 2-hydroxyglutarate (2-HG), thereby promoting myeloid differentiation.
Known off-target effects include the inhibition of UDP-glucuronosyltransferase 1A1 (UGT1A1), which can lead to hyperbilirubinemia.[2][3][4] Additionally, preclinical studies have identified aldo-keto reductase family 1 member C3 (AKR1C3) and several ATP-binding cassette (ABC) transporters (ABCB1, ABCG2, and ABCC1) as off-targets of this compound.[5][6] In vitro studies have also shown that this compound can inhibit various cytochrome P450 (CYP) enzymes.[1]
Q2: What is Differentiation Syndrome and is it an off-target effect?
Differentiation Syndrome (DS) is a clinically significant adverse event associated with this compound treatment. It is characterized by rapid proliferation and differentiation of myeloid cells, leading to symptoms such as fever, respiratory distress, and weight gain. While it is a direct consequence of the drug's on-target mechanism of inducing differentiation, its systemic and potentially life-threatening nature requires careful monitoring and management in clinical settings. In a preclinical research context, it is important to be aware that the intended on-target effect can lead to profound biological changes in cell culture and animal models that may confound experimental results if not properly controlled for.
Q3: How can I identify potential off-target effects of this compound in my experiments?
Several experimental approaches can be used to identify off-target effects of this compound:
-
Biochemical Assays: Kinase profiling panels can be used to screen this compound against a wide array of kinases to identify any off-target kinase activity. While this compound is not primarily a kinase inhibitor, this can help rule out unexpected cross-reactivity.
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) can identify covalent and non-covalent protein targets of this compound in a complex proteome.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to validate direct binding of this compound to potential off-target proteins in a cellular context by measuring changes in protein thermal stability.
-
Phenotypic Screening: High-throughput screening of cell lines with diverse genetic backgrounds can reveal unexpected cellular responses to this compound, suggesting potential off-target activities.
Q4: What are some strategies to mitigate this compound's off-target effects in my in vitro studies?
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that achieves the desired on-target effect (i.e., reduction of 2-HG) to minimize off-target engagement.
-
Control Experiments:
-
Wild-Type IDH2 Cells: Use cell lines that only express wild-type IDH2 as a negative control to distinguish on-target from off-target effects.
-
IDH2 Knockout/Knockdown Cells: Employing CRISPR/Cas9 or shRNA to eliminate IDH2 expression can help identify effects that are independent of the primary target.
-
Structural Analogs: If available, use a structurally related but inactive analog of this compound as a negative control.
-
-
Orthogonal Approaches: Confirm key findings using a different method to inhibit the target, such as another selective mIDH2 inhibitor or a genetic approach, to ensure the observed phenotype is not due to an off-target effect of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Cell Death or Reduced Proliferation in Wild-Type IDH2 Cells | Off-target toxicity. | 1. Perform a dose-response curve to determine the IC50 for cytotoxicity in wild-type cells. 2. Use a lower concentration of this compound if possible. 3. Investigate potential off-target liabilities using methods like CETSA or ABPP. |
| Activation of a Signaling Pathway Unrelated to IDH2 | Off-target modulation of a pathway component. | 1. Confirm the finding with a second, structurally distinct mIDH2 inhibitor. 2. Use genetic approaches (e.g., siRNA, CRISPR) to validate the role of the putative off-target protein in the observed phenotype. |
| Inconsistent Results Between Different Cell Lines | Cell line-specific expression of off-target proteins. | 1. Profile the expression levels of known off-targets (e.g., AKR1C3, ABC transporters) in your cell lines. 2. Choose cell lines with low or no expression of the off-target of concern for key experiments. |
Quantitative Data Summary
Table 1: this compound On-Target and Off-Target Inhibitory Activity
| Target | Assay Type | IC50 (nM) | Reference |
| Mutant IDH2 (R140Q) | Biochemical | 100 | MedChemExpress |
| Mutant IDH2 (R172K) | Biochemical | 400 | MedChemExpress |
| Wild-Type IDH2 | Biochemical | > 2000 | [3] |
| AKR1C3 | In vitro keto-reductase activity | ~1000 | [7] |
| ABCB1 (P-gp) | Daunorubicin efflux | - | [5][6] |
| ABCG2 (BCRP) | Daunorubicin efflux | - | [5][6] |
| ABCC1 (MRP1) | Daunorubicin efflux | - | [5][6] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general framework for assessing the binding of this compound to a target protein in intact cells.
1. Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for 1-2 hours at 37°C.
2. Heating and Lysis: a. Aliquot the cell suspension into PCR tubes. b. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. c. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
3. Separation of Soluble and Precipitated Proteins: a. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins. b. Carefully collect the supernatant containing the soluble proteins.
4. Protein Quantification and Analysis: a. Determine the protein concentration of the soluble fractions. b. Analyze the samples by Western blotting using an antibody specific for the protein of interest. c. Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates direct binding.
Activity-Based Protein Profiling (ABPP) for Off-Target Identification
This protocol outlines a general workflow for identifying this compound off-targets using a competitive ABPP approach.
1. Proteome Preparation: a. Prepare cell lysates or tissue homogenates in a suitable buffer. b. Determine the protein concentration.
2. Competitive Inhibition: a. Incubate the proteome with this compound at various concentrations or with a vehicle control for a defined period.
3. Probe Labeling: a. Add a broad-spectrum, activity-based probe that is tagged with biotin or a fluorescent reporter. b. Incubate to allow the probe to covalently label the active sites of its target enzymes.
4. Target Enrichment and Identification: a. For biotinylated probes, enrich the labeled proteins using streptavidin beads. b. Elute the bound proteins and digest them into peptides. c. Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the proteins. d. A decrease in probe labeling of a specific protein in the presence of this compound suggests it is a potential off-target.
5. Data Analysis: a. Compare the protein profiles of the this compound-treated and vehicle-treated samples to identify proteins with significantly reduced probe labeling.
Visualizations
Caption: this compound's on- and off-target signaling interactions.
Caption: Workflow for off-target identification experiments.
Caption: Logical workflow for mitigating off-target effects.
References
- 1. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound vs conventional care in older patients with late-stage mutant-IDH2 relapsed/refractory AML: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of this compound in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isocitrate dehydrogenase 2 inhibitor this compound synergizes daunorubicin cytotoxicity by targeting aldo-keto reductase 1C3 and ATP-binding cassette transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Enasidenib Experiments
Welcome to the technical support center for Enasidenib-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during in vitro experiments with this compound.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in a research setting.
Q1: What is the mechanism of action of this compound?
This compound is a selective, oral inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2][3] In cancer cells with specific mutations in the IDH2 gene (primarily R140Q and R172K), the enzyme gains a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[3] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to DNA and histone hypermethylation and a block in cellular differentiation.[2][4] this compound binds to the allosteric site of the mutant IDH2 enzyme, inhibiting its neomorphic activity and thereby reducing 2-HG levels. This restores normal cellular differentiation of myeloid precursors.[3][5]
Q2: Which cell lines are suitable for this compound experiments?
The choice of cell line is critical for obtaining relevant results. It is essential to use cell lines that harbor an IDH2 mutation. The TF-1 (erythroleukemia) cell line is a commonly used model. Isogenic TF-1 cell lines expressing mutant IDH2 (e.g., IDH2-R140Q) are also commercially available and provide a controlled system for studying the specific effects of this compound. Other cell lines that have been used in research involving this compound, sometimes to study off-target effects, include HCT116, A549, and KG1a.[6]
Q3: What is a typical effective concentration range for this compound in vitro?
The effective concentration of this compound can vary depending on the cell line and the specific IDH2 mutation. Preclinical studies have shown that this compound has different potencies against different mutations. For instance, the IC50 (half-maximal inhibitory concentration) for the IDH2-R140Q mutant is approximately 100 nM, while for the IDH2-R172K mutant, it is around 400 nM.[7] Therefore, a starting point for dose-response experiments could range from low nanomolar to low micromolar concentrations.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[1][8] For example, a 10 mM stock solution can be prepared and should be stored at -20°C or -80°C to ensure stability.[7] When preparing working solutions, it is advisable to dilute the stock solution in the appropriate cell culture medium immediately before use to avoid precipitation.[8]
Q5: How long does it take to observe a response to this compound in vitro?
This compound primarily acts as a differentiation agent rather than a cytotoxic drug.[9] Therefore, the effects on cell differentiation may take longer to become apparent compared to traditional chemotherapy agents. In clinical settings, responses can take several months to manifest.[10] In vitro, it is advisable to conduct experiments over a longer time course, for example, 7 days or more, to allow for changes in differentiation markers to become detectable.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values in cell viability assays | 1. Cell passage number and health variability.2. Inconsistent cell seeding density.3. Instability of this compound in culture medium.4. Pipetting errors. | 1. Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before seeding.2. Use a cell counter to ensure accurate and consistent cell numbers per well.3. Prepare fresh dilutions of this compound from a frozen stock for each experiment.4. Use calibrated pipettes and proper pipetting techniques. |
| High background in cell viability assays (e.g., MTT/MTS) | 1. Contamination of cell culture (e.g., mycoplasma).2. High metabolic activity of cells at the time of assay.3. Reagent issues (e.g., precipitation). | 1. Regularly test cell cultures for mycoplasma contamination.2. Optimize cell seeding density to avoid overgrowth during the experiment.3. Ensure reagents are properly dissolved and warmed to 37°C before adding to cells. |
| No significant reduction in 2-HG levels | 1. The cell line does not harbor a susceptible IDH2 mutation.2. Insufficient concentration of this compound.3. Incorrect assay methodology for 2-HG measurement. | 1. Confirm the IDH2 mutation status of your cell line using sequencing.2. Perform a dose-response experiment to determine the optimal concentration for 2-HG reduction.3. Use a validated 2-HG assay kit and follow the manufacturer's protocol carefully. |
| Unexpected cytotoxicity at low this compound concentrations | 1. Off-target effects of this compound.2. High sensitivity of the specific cell line.3. Interaction with other components in the culture medium. | 1. While this compound is selective, off-target effects can occur.[6] Consider using a lower concentration range or a different cell line for comparison.2. Perform a preliminary toxicity screen with a wide range of concentrations to determine the non-toxic range for your cell line.3. Use a serum-free medium for the duration of the drug treatment if possible, or test different serum lots. |
| No observable increase in differentiation markers (e.g., CD11b, CD14) | 1. Insufficient incubation time with this compound.2. Sub-optimal concentration of this compound.3. Insensitive detection method.4. The cell line may have additional mutations conferring resistance. | 1. Extend the incubation period (e.g., 7-14 days) to allow for differentiation to occur.2. Test a range of this compound concentrations to find the optimal dose for inducing differentiation.3. Ensure your flow cytometry panel is properly optimized and compensated. Use positive and negative controls for each marker.4. Analyze the genomic profile of your cell line for co-occurring mutations in signaling pathways like the RAS pathway, which can confer resistance.[11] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS)
This protocol outlines a general procedure for assessing the effect of this compound on the viability of IDH2-mutant AML cell lines.
Materials:
-
IDH2-mutant cell line (e.g., TF-1 IDH2-R140Q)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and GM-CSF for TF-1 cells)
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Perform a cell count and determine viability using a method like trypan blue exclusion.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Carefully add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other readings.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the this compound concentration and calculate the IC50 value.
-
Protocol 2: Myeloid Differentiation Assay by Flow Cytometry
This protocol describes how to assess the induction of myeloid differentiation in IDH2-mutant AML cells treated with this compound.
Materials:
-
IDH2-mutant cell line
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., anti-CD11b, anti-CD14, anti-CD15)[1]
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at an appropriate density in complete culture medium.
-
Treat cells with this compound at a pre-determined optimal concentration for inducing differentiation (e.g., 1 µM) or with a vehicle control (DMSO).
-
Incubate the cells for 7-14 days, changing the medium with fresh this compound or vehicle every 2-3 days.
-
-
Cell Staining:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in FACS buffer at a concentration of 1x10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the appropriate fluorochrome-conjugated antibodies (and isotype controls in separate tubes) at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the live cell population and quantify the percentage of cells expressing the differentiation markers (CD11b, CD14, CD15).
-
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound in IDH2-mutant cells.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound in the treatment of relapsed/refractory acute myeloid leukemia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of this compound in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces acute myeloid leukemia cell differentiation to promote clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isocitrate dehydrogenase 2 inhibitor this compound synergizes daunorubicin cytotoxicity by targeting aldo-keto reductase 1C3 and ATP-binding cassette transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound mesylate | Dehydrogenase | TargetMol [targetmol.com]
- 9. This compound in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Strategies to reduce Enasidenib-induced hyperbilirubinemia in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the management of enasidenib-induced hyperbilirubinemia in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced hyperbilirubinemia?
A1: this compound-induced hyperbilirubinemia is primarily an off-target effect resulting from the inhibition of the UGT1A1 enzyme.[1][2][3] UGT1A1 is the sole enzyme responsible for the glucuronidation of bilirubin, a process that makes bilirubin water-soluble for excretion.[4] By inhibiting UGT1A1, this compound leads to an accumulation of unconjugated (indirect) bilirubin in the blood.[5][6] This is similar to the mechanism observed in Gilbert's syndrome, a benign hereditary condition characterized by reduced UGT1A1 activity.[1] Importantly, this elevation in bilirubin is generally not associated with intrinsic liver toxicity, as indicated by the absence of clinically meaningful increases in liver transaminases (ALT/AST).[2][6]
Caption: Mechanism of this compound-Induced Hyperbilirubinemia.
Q2: How frequently is hyperbilirubinemia observed with this compound treatment, and what is its typical severity?
A2: Hyperbilirubinemia is a common adverse event associated with this compound treatment. Clinical studies have reported that approximately 35-38% of patients experience elevated bilirubin levels.[2][7][8] The majority of these cases are mild to moderate. Grade 3 or 4 indirect hyperbilirubinemia has been noted in about 12% of patients.[1]
Q3: Does a subject's genetic profile influence the risk of developing this compound-induced hyperbilirubinemia?
A3: Yes, genetic variations in the UGT1A1 gene can significantly influence the incidence and severity of hyperbilirubinemia. Individuals with homozygous UGT1A1 mutations, a condition associated with Gilbert's syndrome, are more susceptible.[7] These patients tend to exhibit more rapid and pronounced increases in total bilirubin levels upon initiation of this compound treatment compared to those with heterozygous mutations or wild-type UGT1A1.[7][8]
Troubleshooting Guide
Issue: A significant increase in total bilirubin is observed in an experimental animal model after this compound administration.
Troubleshooting Steps:
-
Fractionate Bilirubin: It is crucial to differentiate between conjugated (direct) and unconjugated (indirect) bilirubin. This compound-induced hyperbilirubinemia is characterized by an increase in the unconjugated fraction.[6] If a significant rise in conjugated bilirubin is observed, it may indicate a different mechanism of liver injury that requires further investigation.
-
Assess Liver Enzymes: Concurrently measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). In cases of this compound-induced hyperbilirubinemia, these enzyme levels are typically not significantly elevated.[2] An increase in ALT/AST alongside hyperbilirubinemia would suggest potential hepatotoxicity unrelated to UGT1A1 inhibition.
-
Consider Genotyping: If working with animal models where genetic variations are known, consider genotyping the UGT1A1 locus. This can help stratify the results and explain inter-individual variability in bilirubin elevation.
-
Dose Adjustment: In preclinical studies, if hyperbilirubinemia is a concern for the interpretation of other endpoints, a dose reduction of this compound could be considered. Clinically, a dose reduction to 50 mg once per day has been used to manage this side effect.[9]
-
Monitor for Resolution: In many cases, hyperbilirubinemia may stabilize or resolve with continued treatment and does not always necessitate intervention.[1]
Caption: Troubleshooting Workflow for this compound-Induced Hyperbilirubinemia.
Quantitative Data Summary
The following table summarizes the mean total bilirubin levels observed in patients with different UGT1A1 genotypes during this compound treatment.
| UGT1A1 Genotype | N | Mean Total Bilirubin at Baseline (µmol/L ± SD) | Mean Total Bilirubin During Treatment (µmol/L ± SD) |
| Homozygous Mutant (m/m) | 16 | 17.1 ± 6.8 | 41.0 ± 15.4 |
| Heterozygous Mutant (m/wt) | 27 | 13.7 ± 5.1 | 23.9 ± 12.0 |
| Wild Type (wt/wt) | 22 | 13.7 ± 6.8 | 18.8 ± 6.8 |
Data adapted from a phase 1/2 study of this compound.[7][8]
Experimental Protocols
Protocol 1: Assessment of Serum Bilirubin and Liver Enzymes
-
Sample Collection: Collect whole blood samples from subjects at baseline (pre-treatment) and at specified time points during this compound administration.
-
Serum Separation: Centrifuge the blood samples at 1,000-2,000 x g for 10 minutes to separate the serum.
-
Biochemical Analysis: Use a standard clinical chemistry analyzer to measure total bilirubin, direct (conjugated) bilirubin, ALT, and AST levels in the serum samples. Indirect (unconjugated) bilirubin is calculated by subtracting the direct bilirubin value from the total bilirubin value.
-
Data Interpretation: Compare the on-treatment values to the baseline levels for each subject to determine the change in these parameters.
Protocol 2: UGT1A1 Genotyping
-
DNA Extraction: Isolate genomic DNA from whole blood or other relevant tissue samples using a commercially available DNA extraction kit.
-
Genotyping Analysis: Perform genotyping of the UGT1A1 gene. This can be accomplished through various methods, including:
-
Sanger Sequencing: To identify specific known mutations.
-
TaqMan SNP Genotyping Assays: For targeted analysis of common functional polymorphisms.
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis of the gene.
-
-
Data Analysis: Analyze the sequencing data to identify the presence of wild-type, heterozygous, or homozygous mutations in the UGT1A1 gene. Correlate the genotype with the observed bilirubin levels.
References
- 1. The role of this compound in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. PharmGKB summary: very important pharmacogene information for UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Alterations in serum bilirubin during this compound treatment in patients with or without <em>UGT1A1</em> mutations. - ASCO [asco.org]
- 8. ascopubs.org [ascopubs.org]
- 9. ashpublications.org [ashpublications.org]
Technical Support Center: Enasidenib Stability for Long-Term Experiments
For researchers and drug development professionals utilizing Enasidenib in long-term experimental setups, ensuring the stability of the compound in solution is critical for the reliability and reproducibility of results. This technical support center provides a comprehensive guide, including frequently asked questions (FAQs) and troubleshooting advice, to assess and maintain this compound stability throughout the course of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: For long-term storage, this compound powder is stable for years at -20°C.[1][2] When preparing stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][3] It is crucial to use anhydrous, high-quality DMSO, as moisture can compromise the stability of the compound.[3][4]
| Storage Condition | Duration |
| Powder at -20°C | Up to 3 years[1][2] |
| Powder at 4°C | Up to 2 years[1] |
| In DMSO at -80°C | Up to 1 year[1] |
| In DMSO at -20°C | Up to 6 months[1] |
Q2: How stable is this compound in aqueous solutions or cell culture media for long-term experiments?
A2: While specific quantitative data on the long-term stability of this compound in cell culture media such as RPMI-1640 with fetal bovine serum (FBS) at 37°C is not extensively published, forced degradation studies indicate that this compound is susceptible to degradation under certain conditions. The compound shows significant degradation in acidic, basic, oxidative, and photolytic environments.[5] Therefore, for multi-day or week-long experiments, it is advisable to refresh the this compound-containing media regularly, ideally every 24-48 hours, to maintain a consistent effective concentration.
Q3: How can I assess the stability of my this compound solution over time?
A3: A stability-indicating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is the gold standard for assessing the chemical stability of this compound.[6][7] These methods can separate and quantify the parent this compound from its degradation products. Additionally, a bioassay can be performed to confirm the biological activity of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer or cell culture media. | The aqueous solubility of this compound is low. The final concentration of DMSO from the stock solution may be too low to maintain solubility. | - Ensure the final DMSO concentration in your working solution is sufficient to maintain solubility, typically 0.1% to 0.5%.- Prepare fresh dilutions from a higher concentration stock solution.- If precipitation persists, consider using a different formulation with solubility enhancers, though this may require validation for your specific assay. |
| Loss of biological activity in a long-term experiment. | Degradation of this compound in the experimental conditions (e.g., 37°C in aqueous media). | - Refresh the this compound-containing media every 24-48 hours.- Store working solutions at 4°C for short-term use (up to a few days) and minimize exposure to light.- Perform a bioassay (see Experimental Protocols) to confirm the activity of your stock solution. |
| Unexpected peaks in HPLC/UPLC analysis of an aged solution. | These are likely degradation products. Forced degradation studies have identified several degradation products under various stress conditions.[5] | - Compare the chromatogram of your aged sample to a freshly prepared standard to identify the parent peak.- If significant degradation is observed, prepare fresh solutions and re-evaluate your storage and handling procedures.- Refer to literature on this compound degradation products to tentatively identify the impurities.[5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method, which should be validated in your laboratory for optimal performance.
1. Instrumentation and Columns:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
A C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18) is a suitable starting point.[5]
2. Mobile Phase and Gradient:
-
A common mobile phase consists of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[5][6]
-
A gradient elution is typically used to separate the parent compound from potential degradation products.
3. Sample Preparation:
-
Dilute your this compound solution in the mobile phase to a suitable concentration for detection.
4. Analysis:
-
Inject the sample and monitor the chromatogram at a wavelength where this compound has strong absorbance (e.g., around 270 nm).[5]
-
Calculate the percentage of this compound remaining by comparing the peak area of the parent compound in the aged sample to that of a freshly prepared standard of the same concentration.
Protocol 2: Bioassay to Confirm this compound Activity (2-HG Measurement)
This bioassay confirms the biological activity of this compound by measuring its ability to inhibit the production of 2-hydroxyglutarate (2-HG) in mutant IDH2-expressing cells.
1. Cell Line:
-
Use a cell line that expresses a mutant form of IDH2 (e.g., TF-1 erythroleukemia cells with an IDH2 mutation).[1]
2. Treatment:
-
Culture the cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Treat the cells with your this compound solution (freshly prepared vs. aged) at a concentration known to inhibit 2-HG production (e.g., 1 µM). Include a vehicle control (e.g., DMSO).
3. Incubation:
-
Incubate the cells for a sufficient period for 2-HG levels to change (e.g., 24-72 hours).
4. 2-HG Measurement:
-
Harvest the cells and/or the culture supernatant.
-
Measure the concentration of 2-HG using a commercially available 2-HG assay kit or by a mass spectrometry-based method.
5. Data Analysis:
-
Compare the 2-HG levels in cells treated with the aged this compound solution to those treated with a freshly prepared solution. A significant increase in 2-HG levels in the aged sample group indicates a loss of biological activity.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: this compound inhibits mutant IDH2, blocking 2-HG production.
References
- 1. This compound in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PATH-22. THE DEVELOPMENT OF A NEW ASSAY TO MEASURE 2-HYDROXYGLUTARATE (2-hg) ENANTIOMER LEVELS AND THE UTILITY OF 2-hg AS A BIOMARKER FOR MANAGEMENT OF IDH MUTANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. AffiMEDIUM® RPMI-1640 Complete Medium (10%FBS) | AffiGEN [affimedium.com]
Technical Support Center: Enasidenib and Venetoclax Combination in PDX Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the combination of enasidenib and venetoclax in Patient-Derived Xenograft (PDX) models of IDH2-mutated Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What is the underlying scientific rationale for combining this compound and venetoclax?
A1: The combination of this compound and venetoclax is based on their distinct but potentially synergistic mechanisms of action in treating IDH2-mutated AML. This compound is a targeted inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2][3][4] The mutated IDH2 enzyme produces an oncometabolite, 2-hydroxyglutarate (2-HG), which promotes leukemogenesis by inducing a block in cellular differentiation.[1][2][3][4] this compound inhibits the mutant IDH2 protein, leading to decreased 2-HG levels and promoting the differentiation of leukemic blasts.[1][2][3][4]
Venetoclax is a selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[5][6][7] Cancer cells, including AML cells, can overexpress BCL-2 to evade apoptosis (programmed cell death).[5][6] By inhibiting BCL-2, venetoclax restores the apoptotic pathway, leading to the death of malignant cells.[5][6][8] Preclinical studies have suggested that IDH-mutated leukemic cells are particularly dependent on BCL-2 for survival, providing a strong rationale for this combination.[9][10][11][12]
Q2: What are the recommended starting dosages for this compound and venetoclax in PDX models based on preclinical studies?
A2: Preclinical studies in PDX models of IDH2-mutated AML have successfully used the following oral gavage dosages:
It is crucial to note that these are starting points, and dose optimization may be necessary depending on the specific PDX model, tumor burden, and observed toxicity.
Q3: Should this compound and venetoclax be administered concurrently or sequentially?
A3: Preclinical evidence from PDX models suggests that a concurrent dosing schedule of this compound and venetoclax results in a greater reduction in leukemia engraftment compared to sequential administration.[9][13] While there was a hypothesis that this compound-induced reduction of 2-HG might antagonize venetoclax activity, studies have shown that concurrent treatment is a promising therapeutic approach.[9][13]
Q4: What are the expected outcomes of the combination therapy in PDX models?
A4: The combination of this compound and venetoclax has been shown to have superior anti-leukemic activity in PDX models of IDH2-mutated AML compared to either agent alone.[9][11][12] Expected outcomes include:
-
Significant reduction in leukemic burden in the bone marrow.[9][13]
-
Induction of differentiation of leukemic cells.[9]
Troubleshooting Guides
Issue 1: Suboptimal Anti-Leukemic Response in PDX Model
-
Possible Cause 1: Insufficient Drug Exposure.
-
Troubleshooting Step: Verify the formulation and administration of the drugs. Ensure proper oral gavage technique to deliver the full dose. Consider pharmacokinetic analysis of plasma samples to confirm drug exposure levels in the mice.
-
-
Possible Cause 2: Intrinsic Resistance of the PDX Model.
-
Troubleshooting Step: Characterize the genomic profile of the PDX model beyond the IDH2 mutation. Co-occurring mutations in genes such as FLT3 or alterations in other BCL-2 family members (e.g., MCL-1, BCL-XL) can confer resistance to venetoclax.[14][15] Western blotting or other protein analysis techniques can be used to assess the expression levels of these anti-apoptotic proteins.
-
-
Possible Cause 3: Suboptimal Dosing Schedule.
-
Troubleshooting Step: While concurrent dosing is generally recommended, for a non-responding model, a sequential approach could be explored. For instance, a short course of this compound to induce differentiation followed by the addition of venetoclax.
-
Issue 2: Excessive Toxicity in PDX Models (e.g., weight loss, lethargy)
-
Possible Cause 1: Drug-Related Toxicity.
-
Troubleshooting Step: Reduce the dosage of one or both agents. A dose de-escalation study may be necessary to determine the maximum tolerated dose (MTD) of the combination in your specific PDX model. Consider reducing the frequency of administration.
-
-
Possible Cause 2: Tumor Lysis Syndrome (TLS).
-
Troubleshooting Step: While less common in preclinical models than in patients, rapid reduction in a high tumor burden can lead to a TLS-like state. Ensure adequate hydration of the animals. Monitor for signs of distress and consider a dose ramp-up for venetoclax, similar to clinical practice, especially in models with high initial tumor burden.[5][6]
-
-
Possible Cause 3: Myelosuppression.
-
Troubleshooting Step: The combination therapy, particularly with venetoclax, can cause neutropenia and thrombocytopenia.[6] Monitor complete blood counts (CBCs) regularly. If severe myelosuppression is observed, consider dose interruptions or reductions.
-
Issue 3: Difficulty with PDX Model Engraftment
-
Possible Cause 1: Poor Viability of Primary Patient Cells.
-
Troubleshooting Step: Optimize the handling and processing of the primary AML samples. Minimize the time between sample collection and implantation. Use appropriate cryopreservation and thawing techniques if using frozen cells.[16]
-
-
Possible Cause 2: Inappropriate Mouse Strain.
-
Troubleshooting Step: Highly immunodeficient mouse strains such as NSG (NOD-scid IL2Rgamma-null) or NSG-SGM3 (NSG mice expressing human stem cell factor, granulocyte-macrophage colony-stimulating factor, and interleukin-3) are recommended for AML PDX models to improve engraftment rates.[17]
-
-
Possible Cause 3: Insufficient Number of Injected Cells.
-
Troubleshooting Step: Ensure a sufficient number of viable leukemic cells are injected. The optimal cell number can vary between patient samples.
-
Data Presentation
Table 1: Preclinical Dosage and Efficacy in IDH2-Mutated AML PDX Models
| Drug | Dosage | Administration Route | Dosing Schedule | Key Efficacy Findings | Reference |
| This compound | 40 mg/kg | Oral Gavage | Twice a day | Monotherapy shows modest anti-leukemic activity. | [9][13] |
| Venetoclax | 100 mg/kg | Oral Gavage | Daily | Monotherapy shows anti-leukemic activity, particularly in IDH-mutated models. | [9][13] |
| Combination | This compound: 40 mg/kg BID, Venetoclax: 100 mg/kg QD | Oral Gavage | Concurrent | Superior reduction in leukemia engraftment compared to monotherapy or sequential dosing. | [9][13] |
Table 2: Clinical Dosage and Response from the ENAVEN-AML Trial (Phase 1b/2)
| Drug | Dosage | Dosing Schedule | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Reference |
| This compound | 100 mg | Daily | Relapsed/Refractory IDH2-mutated AML | 62% | 50% | [18] |
| Venetoclax | 400 mg | Daily (with 3-day ramp-up) | Relapsed/Refractory IDH2-mutated AML | 62% | 50% | [18] |
Experimental Protocols
Protocol 1: Establishment of IDH2-Mutated AML PDX Model
-
Animal Model: Use highly immunodeficient mice, such as NSG or NSG-SGM3, aged 6-8 weeks.
-
Cell Preparation: Obtain fresh or cryopreserved mononuclear cells from bone marrow or peripheral blood of patients with IDH2-mutated AML. If cryopreserved, thaw cells rapidly and wash to remove cryoprotectant. Assess cell viability using trypan blue exclusion.
-
Implantation: Inject 1-5 x 10^6 viable human AML cells intravenously (tail vein) or intra-femorally into each mouse.
-
Engraftment Monitoring: Starting 4 weeks post-injection, monitor for engraftment by performing flow cytometry on peripheral blood samples to detect human CD45+ cells.
-
Treatment Initiation: Once engraftment reaches a predetermined level (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment groups.
Protocol 2: In Vivo Efficacy Study of this compound and Venetoclax Combination
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (40 mg/kg, BID, oral gavage)
-
Group 3: Venetoclax (100 mg/kg, QD, oral gavage)
-
Group 4: this compound + Venetoclax (concurrent administration)
-
-
Drug Formulation:
-
This compound: Formulate as a suspension in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Venetoclax: Formulate as a suspension in an appropriate vehicle (e.g., 60% Phosal 50 PG, 30% PEG 400, 10% ethanol).
-
-
Treatment Duration: Treat animals for a specified period, for example, 28 days or until a humane endpoint is reached.
-
Monitoring: Monitor animal weight and general health daily. Measure tumor burden weekly via flow cytometry of peripheral blood.
-
Endpoint Analysis: At the end of the study, collect bone marrow, spleen, and peripheral blood for analysis of leukemic engraftment (flow cytometry for hCD45+ cells), cell differentiation markers, and protein expression (Western blot for BCL-2 family members).
Mandatory Visualizations
Caption: Signaling pathways for this compound and Venetoclax in AML.
Caption: Workflow for in vivo efficacy studies in PDX models.
Caption: Decision tree for troubleshooting a suboptimal response.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 3. This compound: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of this compound in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 6. droracle.ai [droracle.ai]
- 7. ashpublications.org [ashpublications.org]
- 8. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
- 11. ashpublications.org [ashpublications.org]
- 12. ash.confex.com [ash.confex.com]
- 13. researchgate.net [researchgate.net]
- 14. Venetoclax resistance: mechanistic insights and future strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. This compound plus venetoclax in patients with IDH2-mutated relapsed or refractory acute myeloid leukaemia or myelodysplastic syndrome (ENAVEN-AML): a multicentre, single-arm, phase 1b/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Enasidenib Technical Support Center: Addressing Batch-to-Batch Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enasidenib powder. The information herein is designed to help address potential batch-to-batch variability that may impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly AG-221) is an orally available, selective, small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2][3][4] In certain cancers, such as acute myeloid leukemia (AML), mutations in the IDH2 gene lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG).[5][6] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic changes (DNA and histone hypermethylation) that block cellular differentiation.[5][7] this compound binds to an allosteric site on the mutant IDH2 enzyme, inhibiting its activity, which in turn reduces 2-HG levels and promotes the differentiation of leukemic cells.[2][5][8]
Q2: What are the key physicochemical properties of this compound?
This compound is a white to off-white solid.[4] Its properties can have a direct impact on formulation, dissolution, and ultimately, its performance in both in vitro and in vivo models. Key properties are summarized in the table below.
Q3: Why is the batch-to-batch consistency of this compound powder critical for my research?
The physical and chemical properties of an active pharmaceutical ingredient (API) like this compound can significantly influence its behavior and efficacy in experiments.[][10][11] Inconsistent properties between batches can lead to variability in:
-
Solubility and Dissolution Rate: Affecting the concentration of the compound in your assays.[12][13]
-
Bioavailability: In animal studies, this can alter the exposure levels.[12]
-
Cellular Uptake and Activity: Different physical forms can impact how the compound interacts with cells.
-
Overall Reproducibility: Leading to unreliable and difficult-to-interpret experimental results.
Q4: What are the common causes of batch-to-batch variability in API powders?
Several factors can contribute to variability between different batches of an API powder:
-
Polymorphism: The ability of a compound to exist in more than one crystalline form. Different polymorphs can have different solubilities, stabilities, and dissolution rates.[12]
-
Particle Size Distribution (PSD): The size and distribution of particles affect the surface area, which in turn influences the dissolution rate.[][11][13] Finer particles generally dissolve faster.
-
Purity Profile: The presence and concentration of impurities can vary between batches.
-
Hygroscopicity: The tendency of the powder to absorb moisture from the air, which can affect its stability and handling.[]
-
Crystal Habit: The external shape of the crystals can impact flowability and handling properties.[11]
Q5: How can I assess the consistency of my this compound powder if I suspect variability?
Several analytical techniques can be used to characterize and compare different batches of this compound powder. The choice of technique depends on the suspected source of variability.
Q6: What should I do if I observe unexpected or inconsistent results in my experiments?
If you suspect batch-to-batch variability is affecting your results, a systematic approach is recommended. Refer to the troubleshooting guides below for a step-by-step process. The first step is to confirm that the experimental setup and procedures are consistent and not the source of the variability.
Data Presentation
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Description | Reference |
| Molecular Formula | C₁₉H₁₇F₆N₇O | [4] |
| Molecular Weight | 473.38 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Solubility | Insoluble in water. Soluble in DMSO (≥47.3 mg/mL) and Ethanol (≥22.9 mg/mL). | [14] |
| CAS Number | 1446502-11-9 | [4] |
Table 2: Recommended Analytical Techniques for this compound Powder Characterization
| Parameter to Assess | Recommended Technique | Purpose |
| Purity and Impurities | High-Performance Liquid Chromatography (HPLC / UPLC-MS/MS) | To quantify the amount of this compound and identify any impurities. |
| Polymorphism (Crystal Form) | X-Ray Powder Diffraction (XRPD) | To identify the crystalline form of the powder. Different batches should exhibit the same diffraction pattern. |
| Particle Size Distribution | Laser Diffraction | To measure the size and distribution of the particles in the powder. |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | To determine the melting point and detect any polymorphic transitions. |
| Moisture Content | Karl Fischer Titration | To quantify the amount of water in the powder, which is important for hygroscopic compounds. |
| Chemical Identity | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) | To confirm the chemical structure of the compound. |
Visualizations
References
- 1. This compound | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The role of this compound in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 6. This compound in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The impact of API properties on product design [manufacturingchemist.com]
- 11. Critical API Attributes And The Major Impact They Can Have On Drug Product Development [pharmaceuticalonline.com]
- 12. tapi.com [tapi.com]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. apexbt.com [apexbt.com]
Validation & Comparative
A Comparative Guide to Enasidenib and Ivosidenib in the Treatment of IDH-Mutant Leukemia
For Researchers, Scientists, and Drug Development Professionals
The discovery of isocitrate dehydrogenase (IDH) mutations as key drivers in acute myeloid leukemia (AML) has ushered in a new era of targeted therapy. Gain-of-function mutations in IDH1 and IDH2 lead to the production of an oncometabolite, D-2-hydroxyglutarate (2-HG), which disrupts epigenetic regulation and impairs cellular differentiation.[1] This guide provides a detailed comparison of two first-in-class inhibitors, Enasidenib and Ivosidenib, which selectively target mutant IDH2 and IDH1 enzymes, respectively.
Mechanism of Action: Restoring Normal Hematopoiesis
In normal physiology, IDH enzymes catalyze the conversion of isocitrate to α-ketoglutarate (α-KG).[2][3] However, specific mutations in the active sites of IDH1 (cytoplasmic) and IDH2 (mitochondrial) grant the enzymes neomorphic activity, causing them to convert α-KG into the oncometabolite 2-HG.[1][3][4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to hypermethylation and a block in hematopoietic progenitor cell differentiation.[3][5]
This compound is a selective, oral, small-molecule inhibitor of the mutant IDH2 enzyme, specifically targeting R140Q, R172S, and R172K variants.[5][6] By inhibiting the mutated IDH2 protein, this compound reduces 2-HG levels, which in turn alleviates the differentiation block and promotes the maturation of myeloid cells.[5][7]
Ivosidenib is a potent and selective oral inhibitor of the mutant IDH1 enzyme, primarily targeting R132 mutations.[2][8] Similar to this compound, Ivosidenib works by blocking the production of 2-HG, thereby restoring normal cellular differentiation processes.[4][9] Its selectivity for the mutant IDH1 minimizes its impact on the wild-type enzyme, reducing potential off-target effects.[4]
Clinical Efficacy: A Comparative Overview
Both this compound and Ivosidenib have demonstrated significant clinical activity as monotherapies in patients with relapsed or refractory (R/R) AML and are also being evaluated in combination with standard chemotherapy in newly diagnosed patients.
Monotherapy in Relapsed/Refractory AML
| Parameter | This compound (IDH2-mutant) | Ivosidenib (IDH1-mutant) |
| Trial | Phase I/II (NCT01915498)[10][11] | Phase I (NCT02074839)[12] |
| Patient Population | R/R AML (n=176) | R/R AML (n=not specified) |
| Overall Response Rate (ORR) | 40.3%[10][13] | 41.6%[14] |
| Complete Remission (CR) | 19.3%[10] | Not specified in provided abstracts |
| CR + CRh * | Not specified | 42.9% (in newly diagnosed setting)[12] |
| Median Duration of Response | 5.8 months[13][14] | 6.5 months[14] |
| Median Overall Survival (OS) | 9.3 months[10][11] | Not specified |
| OS in patients achieving CR | 19.7 months[10][11] | Not specified |
| CRh: Complete remission with partial hematologic recovery |
Combination Therapy in Newly Diagnosed AML
A Phase 1 study (NCT02632708) evaluated the combination of either Ivosidenib or this compound with standard induction and consolidation chemotherapy in newly diagnosed AML patients.[14][15]
| Parameter | Ivosidenib + Chemo (IDH1-mutant, n=60) | This compound + Chemo (IDH2-mutant, n=91) |
| End-of-Induction CR Rate | 55%[14] | 47%[14] |
| End-of-Induction CR/CRi/CRp * | 72%[14] | 63%[14] |
| Best Overall CR/CRi/CRp Rate | 77%[14] | 74%[14] |
| IDH Mutation Clearance | 39% (16/41) of responders[14][15] | 23% (15/64) of responders[14][15] |
| MRD Negativity by Flow Cytometry | 80% (16/20) of responders | 63% (10/16) of responders |
| CRi: Complete remission with incomplete neutrophil recovery; CRp: Complete remission with incomplete platelet recovery |
Safety and Tolerability Profile
Both drugs are generally well-tolerated, but are associated with specific adverse events that require careful monitoring.
| Adverse Event (AE) | This compound | Ivosidenib |
| Differentiation Syndrome | Yes, can be life-threatening or fatal.[10] | Yes, can be life-threatening or fatal.[9][12] |
| Indirect Hyperbilirubinemia | Common, due to inhibition of UGT1A1.[10][14] | Less common. |
| QTc Interval Prolongation | Less common. | Yes, can occur.[9][14] |
| Leukocytosis | Yes. | Yes.[12] |
| Common AEs (≥25%) | Nausea, vomiting, diarrhea, elevated bilirubin, decreased appetite.[10] | Diarrhea, fatigue, edema, decreased appetite, nausea, arthralgia, abdominal pain, dyspnea.[12] |
Mechanisms of Therapeutic Resistance
Despite the success of these targeted agents, primary and acquired resistance remain significant clinical challenges.[16][17]
-
Primary Resistance: This is often associated with co-occurring mutations in the receptor tyrosine kinase (RTK) pathway, such as NRAS, KRAS, PTPN11, KIT, and FLT3.[16][18] These mutations can provide alternative signaling pathways for leukemia cell survival and proliferation, reducing dependency on the 2-HG pathway.[18]
-
Acquired Resistance: Mechanisms of acquired resistance are more varied and can include:
-
Second-site mutations in the target IDH1 or IDH2 gene that prevent drug binding.[16]
-
Isoform switching , where a mutation in the other IDH isoform emerges (e.g., an IDH1 mutation appearing in a patient with an IDH2 mutation treated with this compound).[18][19]
-
Clonal evolution and the outgrowth of pre-existing subclones that do not harbor the target IDH mutation.[19]
-
Experimental Protocols
Detection of IDH1/2 Mutations
A common method for identifying susceptible IDH1 and IDH2 mutations is through nucleic acid sequencing.
-
Sample Collection: Bone marrow aspirate or peripheral blood is collected from the patient.
-
DNA Extraction: Genomic DNA is isolated from mononuclear cells.
-
PCR Amplification: Polymerase Chain Reaction (PCR) is used to amplify the specific regions of the IDH1 (exon 4) and IDH2 (exon 4) genes where mutations commonly occur.
-
Sequencing: The amplified DNA is sequenced using methods like Sanger sequencing or Next-Generation Sequencing (NGS) to identify specific mutations (e.g., R132 in IDH1, R140 or R172 in IDH2).[8]
-
Data Analysis: The sequence data is compared to the wild-type reference sequence to confirm the presence and type of mutation.
Measurement of 2-Hydroxyglutarate (2-HG)
Pharmacodynamic assessment of IDH inhibitors involves measuring the oncometabolite 2-HG in patient samples.
-
Sample Collection: Plasma or bone marrow aspirates are collected at baseline and at various time points during treatment.[20]
-
Metabolite Extraction: Metabolites, including 2-HG, are extracted from the samples.
-
Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) is used to separate and quantify the levels of D-2-HG.
-
Data Analysis: 2-HG levels are compared to baseline to determine the extent of target inhibition by the drug.[20] A significant reduction in 2-HG indicates effective target engagement.[10]
Conclusion
This compound and Ivosidenib represent a significant advancement in the personalized treatment of IDH-mutant AML. By selectively targeting the underlying driver mutations, these agents can induce differentiation and produce durable responses in a patient population with historically poor outcomes. While both drugs share a common overarching mechanism of reducing the oncometabolite 2-HG, their specificity for either mutant IDH2 (this compound) or IDH1 (Ivosidenib) necessitates accurate molecular diagnosis to guide therapy. Understanding their respective efficacy and safety profiles, as well as the emerging mechanisms of resistance, is crucial for optimizing their use in the clinic and for the development of next-generation combination strategies to further improve patient outcomes.
References
- 1. This compound and ivosidenib in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 4. What is the mechanism of Ivosidenib? [synapse.patsnap.com]
- 5. This compound: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The role of this compound in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IDH1 Mutations in AML | TIBSOVO® (ivosidenib tablets) MOA [tibsovopro.com]
- 10. ascopubs.org [ascopubs.org]
- 11. This compound in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ivosidenib Now FDA-Approved as First-Line Treatment for AML with IDH1 Mutation - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Ivosidenib or this compound combined with intensive chemotherapy in patients with newly diagnosed AML: a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ivosidenib or this compound combined with intensive chemotherapy in patients with newly diagnosed AML: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resistance to mutant IDH inhibitors in acute myeloid leukemia: Molecular mechanisms and therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetic/Pharmacodynamic Evaluation of Ivosidenib or this compound Combined With Intensive Induction and Consolidation Chemotherapy in Patients With Newly Diagnosed IDH1/2-Mutant Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Enasidenib's On-Target Efficacy Through Genetic Knockout Models
A Comparative Guide for Researchers
Enasidenib (Idhifa®) is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with IDH2 mutations.[1] The on-target effect of this compound is the inhibition of mutant IDH2, leading to a reduction in the oncometabolite 2-hydroxyglutarate (2-HG) and subsequent differentiation of leukemic blasts.[1][2][3] However, rigorous validation of a drug's on-target specificity is crucial for understanding its mechanism of action and potential off-target effects. This guide provides a comparative analysis of this compound's effects, leveraging experimental data from studies utilizing IDH2 genetic knockouts to unequivocally validate its on-target activity.
On-Target vs. Off-Target Effects: A Comparative Analysis
Genetic knockout models, particularly those generated using CRISPR-Cas9 technology, offer a powerful tool to dissect the specific contribution of a drug's target to its observed effects. By comparing the cellular response to this compound in the presence and absence of its target protein, IDH2, researchers can definitively attribute its activity.
A key study investigated the role of this compound in erythroid differentiation and surprisingly found that it can promote this process independently of its canonical target, IDH2.[4] This highlights the importance of using knockout models to uncover both on-target and potential off-target mechanisms.
Quantitative Data Summary
The following table summarizes the key findings from a study that utilized CRISPR-Cas9 to generate IDH2 knockout (IDH2-KO) human hematopoietic progenitor cells (CB-CD34+).
| Cell Type | Treatment | Key Finding | Reference |
| IDH2-KO CB-CD34+ | This compound | Enhanced erythroid differentiation | [4] |
| Control (AAVS1-edited) CB-CD34+ | This compound | Enhanced erythroid differentiation | [4] |
| IDH2-KO CB-CD34+ | - | Decreased baseline erythroid differentiation compared to control | [4] |
This data demonstrates that while the absence of IDH2 impacts baseline erythroid differentiation, this compound's pro-erythroid effect persists even in the complete absence of its target protein, suggesting a novel, IDH2-independent mechanism of action in this specific context.[4]
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed experimental methodologies are provided below.
CRISPR-Cas9 Mediated IDH2 Knockout in Human Hematopoietic Progenitor Cells
Objective: To generate a stable IDH2 knockout cell line to study the on-target specificity of this compound.
Methodology:
-
Cell Source: Cord blood-derived CD34+ (CB-CD34+) hematopoietic progenitor cells.
-
CRISPR-Cas9 System: AAV6-mediated delivery of a Cas9 nuclease and a guide RNA (gRNA) targeting exon 3 of the IDH2 gene.[4]
-
Donor Template: An adeno-associated virus (AAV) donor vector containing a reporter gene (e.g., BFP or GFP) flanked by homology arms corresponding to the regions upstream and downstream of the target site in the IDH2 gene.[4]
-
Transduction: CB-CD34+ cells are transduced with the AAV6-CRISPR-Cas9 system.
-
Validation of Knockout:
-
Genomic Level: PCR using a forward primer in the genome outside the homology arm and a reverse primer within the AAV donor sequence is performed to confirm site-specific integration.[4]
-
Protein Level: Western blot analysis is used to confirm the absence of IDH2 protein expression in the edited cells.[4]
-
-
Control Cells: Control cells are generated by targeting a safe harbor locus, such as AAVS1, with a similar CRISPR-Cas9 and donor template system.[4]
Erythroid Differentiation Assay
Objective: To assess the effect of this compound on the erythroid differentiation of IDH2-KO and control hematopoietic progenitor cells.
Methodology:
-
Cell Culture: IDH2-KO and control CB-CD34+ cells are cultured in a medium that supports erythroid differentiation.
-
Treatment: Cells are treated with a specified concentration of this compound or a vehicle control.
-
Flow Cytometry Analysis: At various time points, cells are harvested and stained with antibodies against erythroid-specific surface markers (e.g., CD71 and Glycophorin A).
-
Data Analysis: The percentage of cells expressing erythroid markers is quantified using flow cytometry to determine the extent of differentiation.
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound's on-target mechanism of action.
Caption: Workflow for validating this compound's effects using IDH2 knockout.
Caption: Logical comparison of this compound's effects.
References
- 1. This compound: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of this compound in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound drives human erythroid differentiation independently of isocitrate dehydrogenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Combination of Enasidenib and Azacitidine Demonstrates Superior Efficacy in Newly Diagnosed IDH2-Mutant Acute Myeloid Leukemia
The combination therapy of Enasidenib and Azacitidine has shown significantly improved clinical outcomes compared to Azacitidine monotherapy in patients with newly diagnosed, IDH2-mutant acute myeloid leukemia (AML) who are ineligible for intensive chemotherapy.[1][2][3][4] This guide provides a detailed comparison of the efficacy of the combination therapy, supported by data from the phase 1b/2 AG221-AML-005 clinical trial, and outlines the experimental protocols and mechanisms of action.
Efficacy Data Summary
The combination of this compound and Azacitidine resulted in higher overall response rates and complete remissions compared to Azacitidine alone.[1][2][4] The following table summarizes the key efficacy endpoints from the AG221-AML-005 trial.
| Efficacy Endpoint | This compound + Azacitidine | Azacitidine Monotherapy | Odds Ratio (OR) / Hazard Ratio (HR) | p-value |
| Overall Response Rate (ORR) | 74% (95% CI, 61%-84%) | 36% (95% CI, 20%-55%) | 4.9 (95% CI, 2.0-11.9) | 0.0003 |
| Complete Remission (CR) | 54% (95% CI, 42%-67%) | 12% (95% CI, 3%-28%) | 8.7 (95% CI, 2.7-27.3) | <0.0001 |
| CR + CR with partial hematological recovery (CRh) | 57% | 18% | - | 0.0002 |
| Median Duration of Response (DoR) | 24.1 months (95% CI, 10.0-NR) | 9.9 months (95% CI, 5.5-13.6) | - | - |
| Median Duration of CR | Not Reached (NR) (95% CI, 7.7-NR) | 12.7 months (95% CI, 11.7-NR) | - | - |
| Median Event-Free Survival (EFS) | 17.2 months | 10.8 months | 0.59 (95% CI, 0.30-1.17) | 0.13 |
| Median Overall Survival (OS) | 22 months | 22 months | 0.99 (95% CI, 0.52, 1.87) | 0.97 |
| 1-Year Overall Survival Rate | 72% (95% CI, 60%-82%) | 70% (95% CI, 50%-83%) | - | - |
NR: Not Reached, CI: Confidence Interval. Data from the AG221-AML-005 trial.[1][2][4][5]
Experimental Protocols
The key clinical trial supporting the efficacy of the this compound and Azacitidine combination is the AG221-AML-005 study, a phase 1b/2, open-label, randomized trial.[1][6]
Study Design:
-
Phase 1b: A dose-finding study to determine the recommended phase 2 dose of this compound in combination with Azacitidine.[1][3]
-
Phase 2: A randomized study where patients were assigned in a 2:1 ratio to receive either this compound plus Azacitidine or Azacitidine monotherapy.[2][5][7][8]
Patient Population:
-
Adults (≥18 years) with newly diagnosed, IDH2-mutant AML.[4][6]
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.[4][5][6]
Treatment Regimen:
-
Combination Arm: this compound 100 mg administered orally once daily in continuous 28-day cycles, plus subcutaneous Azacitidine 75 mg/m² daily for the first 7 days of each 28-day cycle.[1][5][6][7][8]
-
Monotherapy Arm: Subcutaneous Azacitidine 75 mg/m² daily for the first 7 days of each 28-day cycle.[1][5][7][8]
Endpoints:
-
Primary Endpoint (Phase 2): Overall Response Rate (ORR), defined as the sum of complete remission (CR), CR with incomplete blood count or platelet recovery (CRi/CRp), partial remission (PR), and morphologic leukemia-free state (MLFS).[1][5][8]
-
Secondary Endpoints: Rate of CR, duration of response (DoR), event-free survival (EFS), overall survival (OS), and safety.[1]
Mechanism of Action and Signaling Pathway
This compound and Azacitidine have distinct but complementary mechanisms of action that synergistically target the underlying pathology of IDH2-mutant AML. Preclinical data suggest that their combination enhances apoptosis and reduces leukemic stem cell populations more effectively than either agent alone.[3]
-
This compound: An oral, small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1][9][10] In IDH2-mutant AML, the mutated enzyme produces the oncometabolite 2-hydroxyglutarate (2-HG).[10] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, including TET family enzymes, leading to DNA hypermethylation and a block in myeloid differentiation.[10] this compound inhibits the mutant IDH2 protein, leading to a decrease in 2-HG levels, which in turn restores normal TET enzyme function, reduces DNA methylation, and promotes myeloid differentiation.[7][10][11]
-
Azacitidine: A hypomethylating agent that inhibits DNA methyltransferases (DNMTs).[1][7] This leads to a reduction in DNA methylation, promoting the expression of tumor suppressor genes and inducing cell differentiation and apoptosis.[11]
The combination of this compound and Azacitidine leads to a more profound and cooperative reduction in DNA methylation, enhancing leukemic cell differentiation.[11]
Safety and Tolerability
The combination of this compound and Azacitidine was generally well-tolerated.[1] The most common grade 3/4 treatment-related adverse events in the combination arm were neutropenia (37%), thrombocytopenia (37%), and anemia (19%).[1] IDH inhibitor-associated differentiation syndrome was observed in 18% of patients in the combination arm.[7]
Conclusion
The combination of this compound and Azacitidine demonstrates a significant improvement in clinical response rates, including a higher rate of complete remissions and a longer duration of response, compared to Azacitidine monotherapy for patients with newly diagnosed IDH2-mutant AML who are ineligible for intensive chemotherapy.[1][3][4] While the interim analysis did not show a significant difference in overall survival, which may be confounded by subsequent therapies, the superior response rates suggest that this combination is a highly effective treatment option for this patient population.[3][5]
References
- 1. onclive.com [onclive.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. ashpublications.org [ashpublications.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. ascopubs.org [ascopubs.org]
- 6. This compound plus azacitidine versus azacitidine alone in patients with newly diagnosed, mutant-IDH2 acute myeloid leukaemia (AG221-AML-005): a single-arm, phase 1b and randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Addition of this compound to Azacitidine Improves Response versus Azacitidine Alone in Mutant IDH2 Newly Diagnosed Acute Myeloid Leukemia - The Oncology Pharmacist [theoncologypharmacist.com]
- 8. Addition of this compound to Azacitidine in Newly Diagnosed IDH2-Mutant Acute Myeloid Leukemia - The ASCO Post [ascopost.com]
- 9. Interim phase II results from the ongoing AG221-AML-005 study on this compound plus azacitidine in patients with newly diagnosed acute myeloid leukemia with IDH2 mutations [aml-hub.com]
- 10. researchgate.net [researchgate.net]
- 11. Combination of azacitidine and this compound enhances leukemic cell differentiation and cooperatively hypomethylates DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Enasidenib in Combination with Chemotherapy for Newly Diagnosed Acute Myeloid Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of enasidenib combination therapies against alternative treatments for newly diagnosed acute myeloid leukemia (AML) with an isocitrate dehydrogenase-2 (IDH2) mutation. The information presented is based on available clinical trial data and is intended to support research and development efforts in oncology.
Introduction to this compound and its Mechanism of Action
This compound is an oral, small-molecule inhibitor of the mutant isocitrate dehydrogenase-2 (IDH2) enzyme.[1] Mutations in the IDH2 gene are found in approximately 8% to 19% of AML patients and lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to DNA and histone hypermethylation, which in turn blocks myeloid differentiation and promotes leukemogenesis.[1] this compound selectively targets the mutant IDH2 protein, leading to a decrease in 2-HG levels and inducing differentiation of leukemic cells.[1][4]
Signaling Pathway of Mutant IDH2 and this compound Intervention
The following diagram illustrates the signaling pathway affected by mutant IDH2 and the mechanism of action of this compound.
Caption: Mechanism of mutant IDH2 in AML and this compound's inhibitory action.
Comparative Efficacy of this compound Combination Therapies
The efficacy of this compound in combination with chemotherapy has been evaluated in two main settings for newly diagnosed AML: in combination with intensive chemotherapy for patients fit for such regimens, and in combination with a hypomethylating agent for patients not eligible for intensive chemotherapy.
This compound with Intensive Chemotherapy vs. Alternatives
The standard of care for younger, fit patients with newly diagnosed AML is intensive induction chemotherapy, commonly the "7+3" regimen (7 days of cytarabine and 3 days of an anthracycline). The addition of this compound to this backbone has been explored in a Phase 1 clinical trial (NCT02632708). A key emerging alternative for this patient population is the combination of intensive chemotherapy with venetoclax.
| Efficacy Endpoint | This compound + 7+3 (NCT02632708)[5] | Intensive Chemo + Venetoclax (IDH2-mutant subset)[6] |
| Composite Complete Remission (CRc) Rate | 74% (CR/CRi/CRp) | 100% (CR/CRi) |
| Complete Remission (CR) Rate | 47% (End of Induction) | Not explicitly reported for IDH2 subset |
| IDH2 Mutation Clearance | 23% | Not reported |
| Measurable Residual Disease (MRD) Negativity | 63% (by multiparameter flow cytometry) | 89% |
| 3-Year Overall Survival (OS) | Not reported | 61% |
CR: Complete Remission, CRi: CR with incomplete hematologic recovery, CRp: CR with incomplete platelet recovery.
This compound with Azacitidine vs. Alternatives
For older patients or those deemed unfit for intensive chemotherapy, the standard of care often involves hypomethylating agents like azacitidine, frequently combined with venetoclax. The AG221-AML-005 trial, a Phase 1b/2 study, directly compared this compound plus azacitidine to azacitidine alone.
| Efficacy Endpoint | This compound + Azacitidine (AG221-AML-005)[7] | Azacitidine Alone (AG221-AML-005)[7] | Azacitidine + Venetoclax (VIALE-A, IDH2-mutant subset)[7] |
| Overall Response Rate (ORR) | 74% | 36% | Not directly comparable, but high response rates reported |
| Complete Remission (CR) Rate | 54% | 12% | >80% (CR/CRi) |
| Median Event-Free Survival (EFS) | 15.9 months | 11.9 months | Not reported for IDH2 subset |
| Median Overall Survival (OS) | 22.0 months | 22.3 months | Not reported for IDH2 subset, but generally improved with combination |
Safety Profile of this compound Combination Therapies
The safety profiles of this compound combinations are generally consistent with the known toxicities of the chemotherapy backbone, with the addition of side effects specific to this compound.
This compound + Intensive Chemotherapy (NCT02632708)
-
Most Common Grade ≥3 Non-Hematologic Adverse Events: Increased blood bilirubin (16.1%), hypophosphatemia (in the ivosidenib arm), febrile neutropenia, diarrhea, and nausea.[8]
-
IDH Differentiation Syndrome: Observed at a low frequency, as expected with concurrent cytotoxic chemotherapy.[5]
-
30 and 60-Day Mortality: 5% and 9%, respectively.[8]
This compound + Azacitidine (AG221-AML-005)
-
Most Common Grade 3-4 Treatment-Related Adverse Events: Thrombocytopenia (37%), neutropenia (37%), anemia (19%), and febrile neutropenia (16%).[7]
-
Serious Treatment-Related Adverse Events: Febrile neutropenia (13%), differentiation syndrome (10%), and pneumonia (4%).[9]
-
Treatment-Related Deaths: None reported.[9]
Experimental Protocols
This compound + Intensive Chemotherapy (NCT02632708)
Caption: Workflow for the NCT02632708 clinical trial.
-
Patient Population: Adults (≥18 years) with newly diagnosed de novo or secondary AML with an IDH2 mutation and an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.[8]
-
Induction Therapy: this compound 100 mg once daily continuously, combined with a standard "7+3" regimen of cytarabine (200 mg/m²/day for 7 days) and either daunorubicin (60 mg/m²/day for 3 days) or idarubicin (12 mg/m²/day for 3 days).[5]
-
Consolidation Therapy: For patients achieving at least a partial remission, up to four cycles of consolidation therapy with intermediate or high-dose cytarabine, or one cycle of mitoxantrone/etoposide, with continuous daily this compound.[8]
-
Response Criteria: Assessed according to the International Working Group (IWG) criteria for AML.[3][10]
-
Molecular Analysis: IDH2 mutation clearance was assessed by digital polymerase chain reaction (dPCR), a highly sensitive method for detecting and quantifying mutations.[2][5][11] Measurable residual disease (MRD) was evaluated using multiparameter flow cytometry.[5][12]
This compound + Azacitidine (AG221-AML-005)
Caption: Workflow for the AG221-AML-005 clinical trial.
-
Patient Population: Adults (≥18 years) with newly diagnosed IDH2-mutant AML who were ineligible for intensive chemotherapy, with an ECOG performance status of 0-2.[9]
-
Treatment Regimen: Patients were randomized 2:1 to receive either this compound 100 mg orally once daily in continuous 28-day cycles plus azacitidine 75 mg/m² subcutaneously for 7 days of each cycle, or azacitidine alone.[9]
-
Primary Endpoint: Overall response rate (ORR), defined as the sum of complete remission (CR), CR with incomplete hematologic recovery (CRi), partial remission (PR), and morphologic leukemia-free state (MLFS).[13]
-
Safety and Efficacy Assessment: Conducted at prespecified intervals, with a primary analysis after all patients had at least one year of follow-up.[13]
Conclusion
The combination of this compound with either intensive chemotherapy or hypomethylating agents demonstrates significant clinical activity in newly diagnosed IDH2-mutant AML. When combined with intensive chemotherapy, it yields high remission rates.[5] In the less intensive setting, the addition of this compound to azacitidine significantly improves response rates compared to azacitidine monotherapy.[7] However, emerging data on the combination of venetoclax with chemotherapy in the IDH2-mutant population show very high rates of deep remission, presenting a strong alternative.[6][7] The choice of therapy will likely depend on patient fitness, the specific goals of treatment (e.g., bridging to transplant), and the evolving landscape of clinical trial data. Further randomized controlled trials are needed to definitively establish the optimal frontline regimen for this molecularly defined subgroup of AML patients.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. Digital Droplet PCR is a Specific and Sensitive Tool for Detecting IDH2 Mutations in Acute Myeloid LeuKemia Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Table 24, Hematologic Response According to International Working Group AML Response Criteria - Azacitidine (Onureg) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nanofluidic Allele-Specific Digital PCR Method for Quantifying IDH1 and IDH2 Mutation Burden in Acute Myeloid Leukemia | Springer Nature Experiments [experiments.springernature.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Technical Aspects of Flow Cytometry-based Measurable Residual Disease Quantification in Acute Myeloid Leukemia: Experience of the European LeukemiaNet MRD Working Party - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revised International Working Group 2023 response criteria for higher-risk MDS [aml-hub.com]
- 11. Digital Droplet PCR is a Specific and Sensitive Tool for Detecting IDH2 Mutations in Acute Myeloid LeuKemia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of Enasidenib and Other IDH2 Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Enasidenib (AG-221) against other notable inhibitors of mutant isocitrate dehydrogenase 2 (IDH2), a key therapeutic target in various cancers, particularly Acute Myeloid Leukemia (AML). The information presented is based on available preclinical experimental data.
Introduction to Mutant IDH2 Inhibition
Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic dysregulation and a block in cellular differentiation, contributing to oncogenesis.[2] Inhibitors of mutant IDH2 aim to reduce 2-HG levels, thereby restoring normal cellular differentiation. This compound (AG-221) is a first-in-class, selective, oral inhibitor of the mutant IDH2 enzyme.[3] This guide compares its preclinical profile with other emerging IDH2 inhibitors.
Comparative Efficacy of IDH2 Inhibitors
The preclinical efficacy of IDH2 inhibitors is primarily assessed by their ability to inhibit the mutant IDH2 enzyme, reduce cellular 2-HG levels, and induce differentiation of cancer cells. Below is a summary of the comparative performance of this compound and other selected IDH2 inhibitors in various preclinical models.
Table 1: In Vitro Potency and Cellular Activity of IDH2 Inhibitors
| Inhibitor | Target(s) | Biochemical IC50 (nM) vs. IDH2-R140Q | Cellular 2-HG IC50 (nM) in IDH2-mutant cells | Key Findings in Preclinical Models |
| This compound (AG-221) | Mutant IDH2 | 12 | 45 (TF-1 cells) | Potent and selective inhibitor of mutant IDH2. Effectively reduces 2-HG levels and induces myeloid differentiation in AML cell lines and patient-derived xenograft (PDX) models.[2][4] |
| SH1573 | Mutant IDH2 | 4.3 | 1.8 (U2OS-IDH2 R140Q cells) | A novel, potent, and selective mIDH2-R140Q inhibitor. Demonstrated strong inhibition of 2-HG production and induction of differentiation in AML cell lines and PDX models, with comparable or superior efficacy to this compound in some preclinical studies.[4] |
| Vorasidenib (AG-881) | Mutant IDH1 and IDH2 | IDH2-R140Q: 1.5 | 16 (U87MG IDH2-R140Q cells) | A potent, brain-penetrant pan-inhibitor of mutant IDH1 and IDH2. Effectively inhibits 2-HG production in both IDH1- and IDH2-mutant models.[5] |
Experimental Methodologies
The following sections detail the typical experimental protocols used to evaluate the preclinical efficacy of IDH2 inhibitors.
Biochemical Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the mutant IDH2 protein.
Principle: The assay measures the consumption of the cofactor NADPH, which is oxidized to NADP+ during the conversion of α-KG to 2-HG by the mutant IDH2 enzyme. The decrease in NADPH is monitored spectrophotometrically or fluorometrically.
Protocol Outline:
-
Reagents: Purified recombinant mutant IDH2 enzyme (e.g., IDH2-R140Q), α-ketoglutarate, NADPH, assay buffer.
-
Procedure:
-
The inhibitor at various concentrations is pre-incubated with the mutant IDH2 enzyme in the assay buffer.
-
The enzymatic reaction is initiated by adding α-KG and NADPH.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The rate of NADPH consumption is measured by monitoring the decrease in absorbance at 340 nm or through a coupled enzymatic reaction that generates a fluorescent product.[6][7]
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Cell-Based 2-Hydroxyglutarate (2-HG) Assay
This assay measures the intracellular or extracellular levels of the oncometabolite 2-HG in cancer cells harboring an IDH2 mutation following treatment with an inhibitor.
Principle: 2-HG levels are quantified using mass spectrometry (LC-MS/MS) or a specific enzymatic assay.
Protocol Outline:
-
Cell Culture: IDH2-mutant cancer cell lines (e.g., TF-1, U2OS engineered to express mutant IDH2) are cultured under standard conditions.
-
Treatment: Cells are treated with the IDH2 inhibitor at a range of concentrations for a specified duration (e.g., 48-72 hours).
-
Sample Preparation:
-
For intracellular 2-HG: Cells are harvested, and metabolites are extracted using a suitable solvent (e.g., methanol/water).
-
For extracellular 2-HG: The cell culture medium is collected.
-
-
Quantification:
-
LC-MS/MS: The extracted metabolites or culture medium are analyzed by liquid chromatography-tandem mass spectrometry to quantify 2-HG levels.
-
Enzymatic Assay: A specific D-2-hydroxyglutarate dehydrogenase (D2HGDH) enzyme is used to convert D-2-HG, and the reaction is coupled to a detection system (e.g., fluorescence or colorimetric) to measure the amount of 2-HG.[8]
-
-
Data Analysis: The IC50 for 2-HG reduction is determined by plotting the percentage of 2-HG reduction against the inhibitor concentration.
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of an IDH2 inhibitor in a living organism.
Principle: Human IDH2-mutant cancer cells are implanted into immunodeficient mice. The effect of the inhibitor on tumor growth, survival, and 2-HG levels is assessed.
Protocol Outline:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used.
-
Cell Implantation: Human AML cell lines with an IDH2 mutation or patient-derived xenograft (PDX) cells are injected intravenously or subcutaneously into the mice.
-
Treatment: Once tumors are established or leukemia is engrafted, mice are treated with the IDH2 inhibitor (e.g., oral gavage) or a vehicle control.
-
Efficacy Assessment:
-
Tumor Volume: For solid tumors, tumor size is measured regularly.
-
Leukemia Burden: For AML models, the percentage of human CD45+ cells in the peripheral blood or bone marrow is monitored by flow cytometry.
-
Survival: The overall survival of the treated mice is compared to the control group.
-
Pharmacodynamics: 2-HG levels in plasma, tumor tissue, or bone marrow are measured at various time points after treatment.[2][9]
-
-
Data Analysis: Tumor growth curves, survival curves (Kaplan-Meier analysis), and changes in 2-HG levels are analyzed to determine the in vivo efficacy of the inhibitor.
Visualizing Key Pathways and Processes
To better understand the context of IDH2 inhibition, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow, and the comparative logic.
Caption: Mutant IDH2 signaling pathway and mechanism of inhibitor action.
Caption: Preclinical evaluation workflow for IDH2 inhibitors.
Caption: Logical framework for comparing IDH2 inhibitors.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Optimizing Next Generation AML Therapy: Activity of Mutant IDH2 Inhibitor AG-221 in Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Next-Generation AML Therapy: Activity of Mutant IDH2 Inhibitor AG-221 in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical efficacy against acute myeloid leukaemia of SH1573, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Anti-Tumor Effect of PARP Inhibition in IDH1/2 Mutant MDS/AML Resistant to Targeted Inhibitors of Mutant IDH1/2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the role of MAPK pathway activation in Enasidenib resistance
A Comparative Guide for Researchers
Enasidenib, a targeted inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), has demonstrated significant clinical activity in patients with relapsed or refractory acute myeloid leukemia (AML). However, both primary and acquired resistance remain significant clinical challenges. A growing body of evidence points to the activation of the mitogen-activated protein kinase (MAPK) pathway as a key mechanism of resistance to this compound. This guide provides a comparative overview of this compound monotherapy versus combination strategies involving MAPK pathway inhibitors, supported by preclinical data and detailed experimental protocols.
The MAPK Pathway: A Central Hub for this compound Resistance
Mutations in genes of the RAS-MAPK signaling cascade, such as NRAS, KRAS, and PTPN11, are frequently co-opted by leukemic cells to bypass the effects of this compound.[1][2] Activation of this pathway provides a potent survival and proliferation signal that can render IDH2-mutant AML cells independent of the oncogenic effects of 2-hydroxyglutarate (2-HG), the product of the mutant IDH2 enzyme. This understanding has paved the way for investigating combination therapies aimed at co-targeting both mutant IDH2 and the MAPK pathway.
Preclinical Evidence for Combination Therapy
Preclinical studies have provided a strong rationale for combining this compound with inhibitors of the MAPK pathway, such as MEK inhibitors. In mouse models of AML with co-occurring IDH2 and NRAS mutations, the combination of an IDH2 inhibitor and a MEK inhibitor has been shown to be more effective than either agent alone.[3]
| Treatment Group | Key Preclinical Findings | Reference |
| This compound Monotherapy | Induces differentiation of leukemic blasts. | [4][5] |
| MEK Inhibitor Monotherapy | Limited efficacy in AML as a single agent. | |
| This compound + MEK Inhibitor (e.g., Cobimetinib) | - Greater improvement in blood counts.- Decreased spleen weight.- Greater reduction in leukemic stem and progenitor cells. | [3] |
Clinical Landscape
The promising preclinical data has led to the initiation of clinical trials investigating the combination of this compound with MEK inhibitors in patients with relapsed or refractory AML harboring both IDH2 and RAS pathway mutations. A notable example is the phase 1b study of this compound in combination with Cobimetinib (NCT05441514).
| Trial Identifier | Phase | Intervention | Patient Population | Status |
| NCT05441514 | Phase 1b | This compound + Cobimetinib | Relapsed/Refractory AML with IDH2 and RAS pathway mutations | Recruiting |
Experimental Protocols
Validating the role of MAPK pathway activation in this compound resistance and evaluating the efficacy of combination therapies requires robust experimental methodologies. Below are detailed protocols for key assays.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
IDH2-mutant AML cell lines (e.g., TF-1 with IDH2 R140Q mutation)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MEK inhibitor (e.g., Cobimetinib, Trametinib; dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound and the MEK inhibitor, alone and in combination, in culture medium.
-
Add 100 µL of the drug solutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Read the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for MAPK Pathway Activation
This technique is used to detect the phosphorylation status of ERK (p-ERK), a key downstream effector of the MAPK pathway.
Materials:
-
Treated AML cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (e.g., Cell Signaling Technology, #9101)
-
Rabbit anti-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology, #9102)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse treated cells and determine protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the total ERK antibody and a loading control antibody to normalize the p-ERK signal.
Flow Cytometry for Myeloid Differentiation
Flow cytometry is used to quantify the expression of cell surface markers associated with myeloid differentiation.
Materials:
-
Treated AML cells
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD15) and immaturity markers (e.g., CD34, CD117).
-
Flow cytometer
Protocol:
-
Harvest and wash the treated AML cells.
-
Resuspend the cells in FACS buffer.
-
Add the antibody cocktail to the cells and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of cells expressing differentiation markers in each treatment group.
Conclusion
The activation of the MAPK pathway is a validated mechanism of resistance to this compound in IDH2-mutant AML. Preclinical data strongly support the combination of this compound with MAPK pathway inhibitors, particularly MEK inhibitors, as a strategy to overcome this resistance. The experimental protocols provided in this guide offer a framework for researchers to further investigate this promising therapeutic approach and to identify novel combination strategies to improve outcomes for patients with IDH2-mutant AML.
References
Enasidenib in IDH2-Mutated AML: A Comparative Analysis of Monotherapy Versus Combination Strategies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of single-agent Enasidenib efficacy with its performance in combination therapies for the treatment of Acute Myeloid Leukemia (AML) with Isocitrate Dehydrogenase 2 (IDH2) mutations. This analysis is supported by experimental data from key clinical trials, detailed methodologies, and visualizations of relevant biological pathways and experimental workflows.
This compound, an oral inhibitor of the mutant IDH2 enzyme, has demonstrated clinical activity in patients with IDH2-mutated AML. While its efficacy as a monotherapy is established, emerging evidence suggests that combination approaches with agents such as Azacitidine and Venetoclax may offer improved clinical outcomes. This guide delves into the data to provide a clear comparison.
Quantitative Data Comparison
The following tables summarize the key efficacy endpoints from clinical trials evaluating this compound as a monotherapy and in combination with other agents.
| Efficacy Endpoint | This compound Monotherapy (Relapsed/Refractory AML) [1] |
| Overall Response Rate (ORR) | 40.3% |
| Complete Remission (CR) | 19.3% |
| Median Overall Survival (OS) | 9.3 months |
| Median Duration of Response (DOR) | 5.8 months |
| Efficacy Endpoint | This compound + Azacitidine (Newly Diagnosed AML) [2][3] | Azacitidine Alone (Newly Diagnosed AML) [2][3] |
| Overall Response Rate (ORR) | 74% | 36% |
| Complete Remission (CR) | 53% | 12% |
| Median Overall Survival (OS) | 22 months | 22 months |
| Median Event-Free Survival (EFS) | 17.2 months | 10.8 months |
| Efficacy Endpoint | This compound + Venetoclax (Relapsed/Refractory AML) [4][5] |
| Overall Response Rate (ORR) | 62% - 70% |
| Complete Remission (CR) | 50% - 57% |
| Median Overall Survival (OS) | Not Reached (in one study) |
| Median Duration of Response (DOR) | 16.6 months |
Experimental Protocols
Detailed methodologies for the key clinical trials are outlined below to provide context for the presented data.
This compound Monotherapy (NCT01915498)
This phase 1/2 study evaluated the safety, tolerability, and efficacy of this compound in patients with advanced hematologic malignancies with an IDH2 mutation.[1][6][7]
-
Patient Population: Adults with relapsed or refractory AML and a documented IDH2 mutation.
-
Treatment Regimen: this compound was administered orally at a starting dose of 100 mg once daily in continuous 28-day cycles.
-
Response Assessment: Response to treatment was assessed by bone marrow aspirates and biopsies performed at baseline, at the end of cycles 2, 4, 6, and every 3 cycles thereafter. Response was defined according to the International Working Group (IWG) criteria for AML.
This compound in Combination with Azacitidine (AG221-AML-005 / NCT02677922)
This phase 1b/2 trial was designed to assess the safety and antitumor activity of this compound in combination with Azacitidine in patients with newly diagnosed IDH2-mutant AML.[2][3]
-
Patient Population: Adults with newly diagnosed, IDH2-mutated AML who were ineligible for intensive chemotherapy.
-
Treatment Regimen: Patients received this compound 100 mg orally daily in combination with Azacitidine 75 mg/m² subcutaneously or intravenously for 7 days of each 28-day cycle.[2]
-
Response Assessment: The primary endpoint was the overall response rate, which was assessed by the investigators according to the IWG criteria for AML.
This compound in Combination with Venetoclax (ENAVEN-AML / NCT04092179)
This phase 1b/2 trial evaluated the safety and efficacy of this compound combined with Venetoclax in patients with IDH2-mutated myeloid malignancies.[4][8]
-
Patient Population: Adult patients with relapsed or refractory AML or high-risk myelodysplastic syndrome/myeloproliferative neoplasm with an IDH2 mutation.[4]
-
Treatment Regimen: Patients received this compound 100 mg orally daily and Venetoclax with a dose ramp-up to a target of 400 mg orally daily.[4]
-
Response Assessment: The primary endpoints were safety and tolerability, and the overall response rate, defined as complete remission (CR), CR with incomplete blood count recovery (CRi), morphologic leukemia-free state (MLFS), and partial remission (PR) by revised IWG criteria.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by these therapies and a typical experimental workflow for a clinical trial.
Caption: Mechanism of action of this compound in IDH2-mutated AML.
Caption: Interacting pathways of this compound combination therapies.
Caption: Generalized workflow of a comparative clinical trial.
References
- 1. This compound in mutant IDH2 relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound plus azacitidine versus azacitidine alone in patients with newly diagnosed, mutant-IDH2 acute myeloid leukaemia (AG221-AML-005): a single-arm, phase 1b and randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. This compound plus venetoclax in patients with IDH2-mutated relapsed or refractory acute myeloid leukaemia or myelodysplastic syndrome (ENAVEN-AML): a multicentre, single-arm, phase 1b/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Clinical Trial: NCT01915498 - My Cancer Genome [mycancergenome.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Unveiling the Downstream Cascade: A Comparative Western Blot Analysis of Enasidenib's Effects
For Researchers, Scientists, and Drug Development Professionals: A Guide to Confirming the Downstream Effects of Enasidenib in Acute Myeloid Leukemia (AML)
This compound, a targeted inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), has emerged as a significant therapeutic agent in the management of relapsed or refractory acute myeloid leukemia (AML). Its mechanism of action hinges on the reduction of the oncometabolite 2-hydroxyglutarate (2-HG), which in turn alleviates a block in cellular differentiation, compelling leukemic blasts to mature. Western blot analysis serves as a cornerstone technique to verify these downstream effects by quantifying the expression of key proteins involved in myeloid differentiation. This guide provides a comparative framework for assessing this compound's performance against other therapeutic alternatives, supported by experimental protocols and visual pathway representations.
Comparative Analysis of Downstream Protein Expression
To objectively evaluate the efficacy of this compound in promoting myeloid differentiation, a comparative analysis of key protein markers is essential. The following table summarizes the expected changes in protein expression following treatment with this compound and two alternative therapeutic agents, Azacitidine (a hypomethylating agent) and Ivosidenib (a mutant IDH1 inhibitor). These markers are critical indicators of myeloid lineage maturation.
| Target Protein | Function in Myeloid Differentiation | Expected Effect of this compound (mutant IDH2 inhibitor) | Expected Effect of Azacitidine (Hypomethylating Agent) | Expected Effect of Ivosidenib (mutant IDH1 inhibitor) |
| CD11b (Integrin alpha M) | A classic marker of myeloid differentiation, its expression increases as myeloblasts mature into granulocytes and monocytes. | Upregulation [1] | Upregulation [1] | Upregulation (in IDH1-mutant AML)[2][3][4] |
| C/EBPα (CCAAT/enhancer-binding protein alpha) | A master transcriptional regulator crucial for the commitment of hematopoietic progenitors to the myeloid lineage and for granulopoiesis. | Upregulation [1][5][6][7] | Upregulation [5] | Upregulation (in IDH1-mutant AML) |
Visualizing the Molecular Pathways
To further elucidate the mechanisms of action, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway affected by this compound and a standard Western blot workflow.
Caption: this compound inhibits mutant IDH2, reducing 2-HG and reversing the differentiation block in AML.
Caption: A stepwise workflow for performing Western blot analysis on AML suspension cells.
Detailed Experimental Protocol: Western Blotting for Myeloid Differentiation Markers in AML Suspension Cells
This protocol provides a detailed methodology for performing Western blot analysis to assess the expression of CD11b and C/EBPα in AML cell lines following treatment.
1. Cell Culture and Treatment:
-
Culture AML suspension cells (e.g., KG-1, U937, or patient-derived cells) in appropriate media and conditions.
-
Treat cells with this compound, Azacitidine, Ivosidenib, or a vehicle control (e.g., DMSO) at predetermined concentrations and time points.
2. Cell Lysis:
-
Harvest approximately 1-2 x 10^7 cells by centrifugation at 500 x g for 5 minutes at 4°C.[8][9]
-
Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).[8][9]
-
Resuspend the pellet in 100-200 µL of ice-cold RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with a protease and phosphatase inhibitor cocktail.[10]
-
Incubate on ice for 30 minutes with intermittent vortexing.[9]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[10]
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled microfuge tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
4. Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]
5. SDS-PAGE:
-
Load 20-30 µg of total protein per lane into a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom of the gel.
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by Ponceau S staining of the membrane.
7. Blocking:
-
Block the membrane in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
8. Antibody Incubation:
-
Incubate the membrane with primary antibodies against CD11b and C/EBPα (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody host species) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
9. Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
By following this comprehensive guide, researchers can effectively utilize Western blot analysis to confirm and compare the downstream effects of this compound and other AML therapies, thereby contributing to a deeper understanding of their mechanisms and aiding in the development of more effective treatment strategies.
References
- 1. CEBPA-regulated lncRNAs, new players in the study of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating ivosidenib for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of gene targets of mutant C/EBPα reveals a critical role for MSI2 in CEBPA-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The +37 kb Cebpa Enhancer Is Critical for Cebpa Myeloid Gene Expression and Contains Functional Sites that Bind SCL, GATA2, C/EBPα, PU.1, and Additional Ets Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of CEBPA and CEBPA-AS Genes Expression in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. origene.com [origene.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
